17-PA
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O/c1-24-14-12-19(26)16-18(24)8-9-20-22-11-10-21(17-6-4-3-5-7-17)25(22,2)15-13-23(20)24/h3-7,10,18-20,22-23,26H,8-9,11-16H2,1-2H3/t18-,19+,20-,22-,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINAMTXBCYKFDL-WBJZGETLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC=C4C5=CC=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CC=CC=C5)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694438-95-4 | |
| Record name | (3α,5α)-17-Phenylandrost-16-en-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694438-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 17-phenylandrostenol, a phenyl-substituted derivative of an androstane steroid. While specific experimental data for this compound is limited in publicly available literature, this document compiles established synthetic methodologies and characterization principles based on analogous compounds.
Synthesis of 17-Phenylandrostenol
The most plausible and widely applicable method for the synthesis of 17-phenylandrostenol is through a Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to the 17-keto group of a suitable steroid precursor, such as dehydroepiandrosterone (DHEA).
Experimental Protocol: Grignard Reaction for 17-Phenylandrostenol Synthesis
This protocol is a representative procedure based on general Grignard reaction methodologies applied to steroid substrates.[1][2][3][4][5]
Materials:
-
Dehydroepiandrosterone (DHEA)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as an activator)
-
Hydrochloric acid (e.g., 1 M solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
A solution of bromobenzene in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small amount of the bromobenzene solution is added to the magnesium. The reaction can be initiated by gentle warming or the addition of a small iodine crystal.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
-
Reaction with Dehydroepiandrosterone:
-
A solution of dehydroepiandrosterone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Experimental Workflow:
Characterization of 17-Phenylandrostenol
Comprehensive characterization is essential to confirm the structure and purity of the synthesized 17-phenylandrostenol. The following are expected analytical data based on the structure and data from analogous compounds.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the steroid backbone protons, a singlet for the C-18 methyl group, a singlet for the C-19 methyl group, a multiplet for the C-3 proton, a multiplet for the C-6 vinylic proton, and signals in the aromatic region for the phenyl group. |
| ¹³C NMR | Carbon signals for the steroid core, including the C-5 and C-6 olefinic carbons, carbons of the phenyl group, and a quaternary carbon signal for C-17. |
| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups. C-H stretching bands for the steroid skeleton and the phenyl group. C=C stretching for the double bond in the B-ring. Aromatic C=C stretching bands. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 17-phenylandrostenol (C₂₅H₃₄O₂). Fragmentation patterns would likely involve the loss of water and cleavage of the steroid rings. |
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₂₅H₃₄O₂ |
| Molecular Weight | 366.54 g/mol |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Optical Rotation | Expected to be optically active. The specific rotation would need to be determined experimentally. |
Potential Signaling Pathways and Biological Activity
The biological activity of 17-phenylandrostenol has not been extensively studied. However, based on the activities of structurally related androstane derivatives, several potential signaling pathways and biological effects can be hypothesized.
Potential Signaling Pathways
Many steroids exert their effects by modulating intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling route influenced by various steroids and could be a potential target for 17-phenylandrostenol.
Potential Biological Activities
-
GABAergic Modulation: Some 17-substituted androstane derivatives have been shown to interact with GABA receptors, suggesting that 17-phenylandrostenol could have neuroactive properties.
-
Hormonal Activity: The androstane core suggests potential for estrogenic or androgenic activity. The presence of the bulky phenyl group at C-17 would likely modulate its interaction with hormone receptors compared to endogenous steroids.
-
Enzyme Inhibition: Related steroid structures are known to inhibit enzymes such as 17β-hydroxysteroid dehydrogenases.
Further in vitro and in vivo studies are necessary to elucidate the specific biological functions and mechanisms of action of 17-phenylandrostenol.
References
In-Depth Technical Guide: Biological Activity Screening of 17-Phenylandrostenol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of 17-phenylandrostenol and its analogs. While specific research on 17-phenylandrostenol is limited in publicly available literature, this document draws upon data from structurally related 17-aryl androstane derivatives and established protocols for screening novel steroidal compounds.
Introduction to 17-Aryl Androstane Derivatives
Androstane and its derivatives are a class of steroids that form the backbone of many biologically active hormones, including androgens. The introduction of an aryl group, such as a phenyl ring, at the C-17 position of the androstane nucleus, can significantly alter the molecule's interaction with biological targets. This modification can lead to novel pharmacological profiles, including potential applications as neuroactive steroid antagonists or as cytotoxic agents for cancer therapy. The biological activity of these compounds is highly dependent on the specific stereochemistry and substitutions on both the steroid core and the appended aryl group.
A notable example of a closely related compound is 17-phenyl-5α-androst-16-en-3α-ol, a neuroactive steroid antagonist. Its synthesis has been achieved through a palladium-catalyzed coupling reaction, highlighting a viable route for the creation of such derivatives for biological screening.
Quantitative Data on Biological Activity
The following table summarizes the cytotoxic activity of a series of 17E-(2-aryl-2-oxo-1-ethylidene)-5α-androstane derivatives, which, while not identical to 17-phenylandrostenol, provide valuable insight into the potential anti-proliferative effects of C-17 aryl-substituted androstanes. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various human cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) | MKN-45 (Gastric Cancer) IC50 (µM) | MDA-MB-435 (Melanoma) IC50 (µM) |
| Derivative 1 | >40 | >40 | >40 | >40 |
| Derivative 2 | 15.3 | 21.7 | 18.9 | 25.4 |
| Derivative 3 | 12.8 | 19.5 | 16.3 | 22.1 |
| Derivative 4 | 25.6 | 33.1 | 28.7 | 36.2 |
| Derivative 5 | 9.7 | 15.2 | 11.4 | 18.6 |
Note: The specific structures of the derivatives are detailed in the original research publication. The key takeaway is that substitutions on the aryl ring significantly impact cytotoxic potency.
Experimental Protocols
This section details the methodologies for key experiments relevant to the biological screening of novel androstane derivatives.
Synthesis of 17-Phenyl-Androstane Derivatives
A common method for the synthesis of 17-phenyl substituted androstanes involves a palladium-catalyzed coupling reaction.
Protocol for Palladium-Catalyzed Phenylation:
-
Starting Material: A 17-enol triflate of an androstane precursor.
-
Reagents: Phenylmagnesium bromide (Grignard reagent) or other organometallic phenylating agents, a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., THF).
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature, often ranging from room temperature to reflux.
-
Work-up and Purification: The reaction mixture is quenched, followed by extraction and purification using column chromatography to isolate the 17-phenyl androstane derivative.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A549, SKOV3, MKN-45, MDA-MB-435) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a 17-phenylandrostenol derivative) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Androgen Receptor (AR) Binding and Reporter Gene Assays
For assessing the androgenic or anti-androgenic activity of a novel compound, androgen receptor binding assays and reporter gene assays are crucial.
Androgen Receptor Competitive Binding Assay:
-
Preparation of AR: A source of androgen receptors is required, which can be a purified recombinant AR protein or a cell lysate from AR-expressing cells (e.g., LNCaP).
-
Radioligand: A radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), is used.
-
Competition: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to determine its binding affinity (Ki) for the androgen receptor.
Androgen Receptor Reporter Gene Assay:
-
Cell Line: A suitable host cell line (e.g., HEK293 or PC-3) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Cell Treatment: The transfected cells are treated with the test compound at various concentrations, along with a known androgen (e.g., DHT) for antagonist screening.
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: An increase in luciferase activity indicates agonistic effects, while a decrease in DHT-induced luciferase activity suggests antagonistic properties.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a simplified androgen signaling pathway and a typical experimental workflow for screening novel steroidal compounds.
No Publicly Available Research Found on the Mechanism of Action of 17-Phenylandrostenol
A comprehensive search of scientific databases and scholarly articles has yielded no specific studies detailing the mechanism of action for a compound identified as "17-Phenylandrostenol."
This absence of publicly available data prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the topic.
Potential reasons for the lack of information include:
-
Novelty of the Compound: 17-Phenylandrostenol may be a very recent discovery, and research regarding its biological activity and mechanism of action has not yet been published in the peer-reviewed scientific literature.
-
Proprietary Research: The compound may be under investigation by a private entity (e.g., a pharmaceutical company) and the research is currently proprietary and not in the public domain.
-
Alternative Nomenclature: The compound may be more commonly known under a different chemical name or a specific code, and "17-Phenylandrostenol" is not the standard identifier used in research publications.
-
Hypothetical or Obscure Compound: It is possible that 17-Phenylandrostenol is a theoretical compound or one that has not been synthesized or studied in a biological context.
For researchers, scientists, and drug development professionals interested in this or structurally similar compounds, the following steps are recommended:
-
Verify the Chemical Identity: Confirm the precise chemical structure and systematic IUPAC name for 17-Phenylandrostenol. This will enable more accurate and comprehensive searches of chemical and biological databases.
-
Search Chemical Databases: Utilize databases such as PubChem, Chemical Abstracts Service (CAS), and ChemSpider to search for the compound by structure or alternative names. These resources may provide links to related literature or patents.
-
Explore Patent Literature: If the compound is part of a drug discovery program, patent applications may contain preliminary data on its synthesis and biological activity.
-
Investigate Structurally Related Androstenol Derivatives: Research on other phenyl-substituted androstenol derivatives may provide insights into potential mechanisms of action and biological targets.
Without any available data, it is not possible to provide the requested technical guide, data tables, experimental protocols, or diagrams. Further investigation into the identity and existence of this specific compound is necessary before any analysis of its mechanism of action can be undertaken.
Structure-Activity Relationship (SAR) of 17-Phenylandrostenol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 17-phenylandrostenol derivatives, with a primary focus on their role as inhibitors of the enzyme CYP17A1. The document summarizes key structural modifications that influence inhibitory potency and anti-proliferative activity, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for relevant assays are provided, along with visual representations of the androgen biosynthesis pathway and a typical experimental workflow to facilitate a comprehensive understanding of the evaluation process for these compounds.
Introduction
Androgen biosynthesis is a critical pathway in the development and progression of hormone-dependent diseases, most notably prostate cancer. The enzyme Cytochrome P450 17A1 (CYP17A1) is a crucial control point in this pathway, responsible for two key reactions: 17α-hydroxylase and 17,20-lyase activities.[1] Inhibition of CYP17A1 is a clinically validated strategy for reducing androgen levels and treating castration-resistant prostate cancer.[1] 17-Phenylandrostenol derivatives have emerged as a promising class of steroidal inhibitors of CYP17A1. This guide delves into the structure-activity relationships of these derivatives to inform the rational design of more potent and selective therapeutic agents.
Molecular Target: CYP17A1
CYP17A1 is a bifunctional enzyme that plays a pivotal role in the conversion of pregnane steroids to androgens. Its 17α-hydroxylase activity converts pregnenolone and progesterone to their 17α-hydroxy derivatives. Subsequently, the 17,20-lyase activity cleaves the C17-20 bond of these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][3] Given its central role, targeting CYP17A1 can effectively disrupt androgen production.[4]
Androgen Biosynthesis Pathway
The following diagram illustrates the canonical pathway of androgen biosynthesis, highlighting the critical steps catalyzed by CYP17A1. The inhibition of this enzyme is a key therapeutic strategy for androgen-dependent pathologies.
Structure-Activity Relationship (SAR) Insights
The SAR of 17-phenylandrostenol derivatives is primarily dictated by the nature of the substituent on the phenyl ring at the 17-position and modifications to the steroidal D-ring.
-
Heterocyclic Substituents at C-17: The introduction of nitrogen-containing heterocycles at the 17-position has been a fruitful strategy for developing potent CYP17A1 inhibitors.
-
Indole vs. Benzotriazole: SAR analysis has revealed that compounds bearing an indole moiety are generally more potent CYP17A1 inhibitors than those with a benzotriazole fragment.[4] This suggests that the electronic and steric properties of the indole ring are more favorable for binding to the active site of the enzyme.[4]
-
Oxazolinyl Derivatives: Androst-16-ene derivatives with an oxazoline ring at C-17 have also been investigated. An unsubstituted oxazolinyl moiety demonstrated strong inhibitory activity against CYP17A1, while the introduction of substituents on the oxazoline ring led to a decrease or loss of activity.[5]
-
Cyanopyridine Moieties: The addition of a 2-amino-4-aryl-3-cyanopyridine group to the D-ring of pregnenolone has been shown to enhance anti-cancer activity.[3]
-
Selenadiazole Derivatives: Pregnenolone derivatives with a 1,2,3-selenadiazole ring at the 17-position have shown promising selective antiproliferative activity against prostate cancer (PC-3) and ovarian cancer (SKOV3) cell lines.[6]
-
Quantitative SAR Data
The following tables summarize the available quantitative data for the biological activity of various 17-phenylandrostenol derivatives.
Table 1: CYP17A1 Inhibitory Activity of 17-Phenylandrostenol Derivatives
| Compound ID | Key Structural Feature | Target | IC50 (nM) | Reference |
| Compound 11 | Indole moiety at C-17 | CYP17A1 | 4 | [4] |
| Compound 1a | Unsubstituted oxazolinyl moiety at C-17 | CYP17A1 | Strong Inhibitory Activity | [5] |
| Compounds 1b-1f | Substituted oxazolinyl moieties at C-17 | CYP17A1 | Slightly Active to Inactive | [5] |
Table 2: Anti-proliferative Activity of 17-Phenylandrostenol Derivatives
| Compound ID | Key Structural Feature | Cell Line | IC50 (µM) | Reference |
| Compound 4j | 2-amino-4-aryl-3-cyanopyridine at C-17 | PC-3 | 2.0 | [3] |
| Selenadiazolylpregnenolones | 1,2,3-selenadiazole at C-17 | PC-3, SKOV3 | Better than Abiraterone | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of 17-phenylandrostenol derivatives.
CYP17A1 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against CYP17A1 using the human adrenal NCI-H295R cell line, a well-established model for studying steroidogenesis.[4]
-
Cell Culture: NCI-H295R cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of the test compounds or a vehicle control. A known CYP17A1 inhibitor, such as abiraterone, is used as a positive control.
-
Steroidogenesis Induction: Steroidogenesis is stimulated by adding a signaling molecule like forskolin.
-
Steroid Extraction: After a defined incubation period, the cell culture medium is collected, and steroids are extracted using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Quantification by LC-MS/MS: The levels of steroid hormones (e.g., progesterone, 17-OH progesterone, DHEA, and androstenedione) in the extracts are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of steroid production against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-proliferative Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the derivatives on prostate cancer cell lines (e.g., PC-3).
-
Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a specific density and incubated overnight to allow for cell attachment.
-
Compound Incubation: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 or 96 hours).[5]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Experimental Workflow
The following diagram provides a logical workflow for the screening and evaluation of novel 17-phenylandrostenol derivatives.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 6. DOT Language | Graphviz [graphviz.org]
17-Aryl and Heteroaryl Androstenols as Potential P450(17α) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While specific research detailing 17-Phenylandrostenol as a direct inhibitor of Cytochrome P450 17A1 (P450c17 or CYP17A1) is not extensively available in publicly accessible literature, a significant body of research exists on the broader and closely related class of C17-aryl and heteroaryl substituted androstenes. This technical guide provides an in-depth overview of these compounds as potent inhibitors of P450(17α), a critical enzyme in androgen biosynthesis and a key target in the treatment of prostate cancer. The principles, synthesis, and evaluation methods described herein are directly applicable to the study of novel C17-substituted androstenols, including 17-Phenylandrostenol.
Introduction to P450(17α) and Its Role in Androgen Synthesis
Cytochrome P450 17A1 is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the steroidogenesis pathway. It catalyzes two key sequential reactions:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to their 17α-hydroxylated products.
-
17,20-lyase activity: The subsequent cleavage of the C17-C20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the primary precursors for the synthesis of testosterone and other androgens.
Given that the growth of many prostate cancers is dependent on androgens, inhibiting P450(17α) is a validated and effective therapeutic strategy.
C17-Substituted Androstenes as P450(17α) Inhibitors
The development of P450(17α) inhibitors has largely focused on steroidal scaffolds that mimic the natural substrates of the enzyme. A particularly successful strategy has been the introduction of an aromatic or heteroaromatic moiety at the C17 position of the androstane core. These substituents can coordinate with the heme iron atom in the active site of the P450 enzyme, leading to potent inhibition.
The structure-activity relationship (SAR) of these compounds has been extensively studied, revealing several key features for potent inhibition:
-
The nature of the C17 substituent: Heteroaromatic rings containing nitrogen, such as pyridine and imidazole, have proven to be particularly effective. The position of the heteroatom within the ring is crucial for optimal interaction with the heme iron.
-
The presence of a 16,17-double bond: This unsaturation often enhances the inhibitory potency.
-
Modifications to the steroid A/B/C rings: While various substitutions on the steroid backbone are tolerated, the core structure provides the necessary framework for binding to the enzyme's active site.
Quantitative Inhibition Data
The inhibitory potency of several C17-heteroaryl androstenes against human P450(17α) has been quantified. The following table summarizes the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for some representative compounds.
| Compound | C17-Substituent | Target Enzyme | IC50 (nM) | Ki (nM) | Reference |
| Abiraterone (CB 7598) | 3-Pyridyl | Human CYP17 | 2.9 | < 1 | [1] |
| 17-(5-Pyrimidyl)androsta-5,16-dien-3β-ol (Sa 40) | 5-Pyrimidyl | Human CYP17 | 24 | 16 | [2] |
| 17-(2'-Thiazolyl)androsta-5,16-dien-3β-ol (8c) | 2'-Thiazolyl | Human P450(17α) | - | - | [3] |
| 17-(2'-Oxazolyl)androsta-5,16-dien-3β-ol (14c) | 2'-Oxazolyl | Human P450(17α) | - | - | [3] |
| 17-(4'-Imidazolyl)androst-5-en-3β-ol (2e) | 4'-Imidazolyl | Human P450(17α) | - | - | [4] |
| 17-(3'-Pyrazolyl)androsta-5,16-dien-3β-ol (14b) | 3'-Pyrazolyl | Human P450(17α) | - | - | [4] |
| 17-(5'-Isoxazolyl)androsta-5,16-dien-3β-ol (15b) | 5'-Isoxazolyl | Human P450(17α) | - | - | [4] |
Note: Some entries have missing specific IC50 or Ki values in the referenced abstracts, but are described as potent inhibitors.
Experimental Protocols
General Synthesis of C17-Aryl/Heteroaryl Androstenes
A common synthetic route to C17-substituted androstenes involves a palladium-catalyzed cross-coupling reaction. A representative protocol is the synthesis of 17-(3-pyridyl)androsta-5,16-dien-3β-ol (Abiraterone)[1]:
-
Starting Material: Dehydroepiandrosterone (DHEA) is often used as the starting material.
-
Formation of the Enol Triflate: The 17-keto group of a DHEA derivative is converted to a 17-enol triflate.
-
Palladium-Catalyzed Cross-Coupling: The 17-enol triflate is then coupled with an appropriate aryl or heteroaryl boronic acid or organotin reagent in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base.
-
Deprotection: Any protecting groups on the steroid scaffold (e.g., at the 3β-hydroxyl group) are removed to yield the final product.
While a specific protocol for 17-Phenylandrostenol is not detailed in the context of P450c17 inhibition, its synthesis as a neuroactive steroid antagonist has been described via a palladium-catalyzed coupling reaction, indicating its chemical tractability[5].
P450(17α) Inhibition Assay
The inhibitory activity of test compounds against P450(17α) is typically evaluated using either human testicular microsomes or recombinant human P450(17α) co-expressed with NADPH-P450 reductase in a suitable system (e.g., E. coli or insect cells). A general protocol is as follows[2]:
-
Enzyme Preparation: Prepare a reaction mixture containing the enzyme source (microsomes or recombinant enzyme), a buffer solution (e.g., potassium phosphate buffer), and cofactors such as NADPH.
-
Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [¹⁴C]-progesterone or [³H]-pregnenolone.
-
Reaction Quenching: After a defined incubation period, stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Product Extraction and Separation: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate). Separate the substrate and the hydroxylated/lyase products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed by liquid scintillation counting or other appropriate detection methods.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: P450c17 signaling pathway and point of inhibition.
Experimental Workflow
Caption: Workflow for P450(17α) inhibition assay.
Logical Relationship
Caption: Key structural features for potent P450(17α) inhibition.
Conclusion
References
- 1. Novel steroidal inhibitors of human cytochrome P45017 alpha (17 alpha-hydroxylase-C17,20-lyase): potential agents for the treatment of prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of novel 17alpha-hydroxylase/C17, 20-lyase (P450 17, CYP 17) inhibitors on androgen biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel P450(17alpha) inhibitors: 17-(2'-oxazolyl)- and 17-(2'-thiazolyl)-androstene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17-Imidazolyl, pyrazolyl, and isoxazolyl androstene derivatives. Novel steroidal inhibitors of human cytochrome C17,20-lyase (P450(17 alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Cutting Edge of Steroid-Based Enzyme Inhibition: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of enzymatic pathways involved in steroidogenesis presents a fertile ground for therapeutic intervention, particularly in hormone-dependent diseases such as breast and prostate cancer. Steroidal enzyme inhibitors, designed to mimic endogenous substrates, offer a powerful strategy to modulate the production of key hormones like estrogens and androgens.[1][2][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel steroidal inhibitors targeting crucial enzymes in the steroidogenic cascade. We will delve into the quantitative analysis of inhibitor potency, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying biological pathways and discovery workflows.
Key Steroidal Enzyme Targets
The rational design of steroidal enzyme inhibitors hinges on a deep understanding of the target enzyme's structure and catalytic mechanism. Three enzymes have emerged as pivotal targets in this field: Aromatase (CYP19A1), 17α-hydroxylase/17,20-lyase (CYP17A1), and 5α-reductase.
-
Aromatase (CYP19A1): This cytochrome P450 enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens.[4] Its inhibition is a cornerstone of endocrine therapy for estrogen receptor-positive breast cancer in postmenopausal women.[5]
-
CYP17A1: This dual-function enzyme plays a critical role in the production of androgens and cortisol.[6][7] Its 17,20-lyase activity is particularly important for androgen synthesis, making it a key target in the treatment of castration-resistant prostate cancer.[8][9]
-
5α-Reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Inhibitors of 5α-reductase are primarily used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[7][10]
Data Presentation: Quantitative Analysis of Steroidal Enzyme Inhibitors
The potency of enzyme inhibitors is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The following tables summarize the inhibitory activities of a selection of steroidal inhibitors against their respective target enzymes. This data has been compiled from various sources, and it is important to note that experimental conditions can influence these values.[11]
| Aromatase (CYP19A1) Inhibitors | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition | Reference |
| Exemestane | 15 | - | Human placental microsomes | [12] |
| Formestane (4-OHA) | 30 | - | Human placental microsomes | [12] |
| ICI 182,780 | 16.80 | - | MCF-7Ca cells | [5] |
| Derivative 6 (Exemestane analog) | - | - | MCF-7 cells (aromatase overexpression) | |
| Compound 9 (Formestane analog) | 386 | - | Aromatase enzyme assay |
| CYP17A1 Inhibitors | IC50 (nM) | Ki (nM) | Enzyme Activity | Reference |
| Abiraterone | - | - | 17α-hydroxylase & 17,20-lyase | |
| Orteronel | - | - | 17,20-lyase selective | [8] |
| Galeterone | - | - | 17,20-lyase | [8] |
| Seviteronel | - | - | 17,20-lyase selective | [8] |
| Isoxazole 41a | Moderate Inhibition | - | 17,20-lyase |
| 5α-Reductase Inhibitors | IC50 (nM) | Enzyme Isoform | Reference |
| Finasteride | - | Type II | |
| Dutasteride | - | Type I & II | |
| Steroidal Derivative 5 | Higher than Finasteride | - | |
| Steroidal Derivative 7 | Higher than Finasteride | - | |
| Steroidal Derivative 9 | Higher than Finasteride | - | |
| Steroidal Derivative 10 | Higher than Finasteride | - |
Mandatory Visualization: Pathways and Workflows
Visualizing the complex biological and logical frameworks is essential for a comprehensive understanding of steroidal enzyme inhibitor discovery. The following diagrams, created using the DOT language, illustrate key signaling pathways and the overarching drug discovery workflow.
Drug Discovery and Development Workflow for Enzyme Inhibitors.
Simplified Steroidogenesis Pathway highlighting key enzymes.
Genomic Estrogen Signaling Pathway.
Experimental Protocols
The synthesis of steroidal enzyme inhibitors often involves multi-step chemical transformations starting from readily available steroid precursors. Below are outlines of synthetic protocols for key inhibitors.
Synthesis of Exemestane
Exemestane can be synthesized from androst-4-ene-3,17-dione. A common method involves the introduction of a 6-methylene group followed by dehydrogenation.
-
6-Methylenation: Androst-4-ene-3,17-dione is reacted with triethyl orthoformate and N-methylaniline in the presence of an acid catalyst, followed by treatment with formaldehyde to introduce the 6-methylene group, yielding 6-methyleneandrost-4-ene-3,17-dione.
-
Dehydrogenation: The intermediate is then dehydrogenated using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce a double bond at the C1-C2 position, affording exemestane. The product is then purified by recrystallization.
An alternative eight-step synthesis starting from testosterone has also been reported for producing labeled exemestane.[1]
Synthesis of Formestane
Formestane (4-hydroxyandrost-4-ene-3,17-dione) can be synthesized from androst-4-ene-3,17-dione. One reported method involves a two-step process:
-
Oxidation: Androst-4-ene-3,17-dione is oxidized using osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
-
Dehydration: The resulting intermediate is then dehydrated in a medium of potassium hydroxide in methanol to yield formestane.
A semi-synthesis of formestane from testosterone has also been described.
Synthesis of Finasteride
The synthesis of finasteride can be achieved from progesterone through a multi-step process.
-
Bromoform Reaction and Amidation: Progesterone undergoes a bromoform reaction, followed by amidation.[5]
-
Oxidative Cleavage and Ring Closure: The double bond is then oxidatively cleaved, and the A-ring is closed with ammonia.[5]
-
Dehydrogenation: Finally, dehydrogenation is carried out using DDQ and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to yield finasteride.[5]
Synthesis of Dutasteride
The synthesis of dutasteride can be achieved from (5α,17β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-androstane carboxamide.
-
N-Benzoylation: The starting material is treated with benzoyl chloride in the presence of 4-dimethylaminopyridine to form the N-benzoyl derivative.
-
Silylation and Dehydrogenation: The amide functionality is silylated using BSTFA to form an enol, which then reacts with DDQ. Thermal treatment of the resulting intermediate leads to dehydrogenation.
-
Hydrolysis: The benzoyl group is removed by hydrolysis with hydrazine to give dutasteride.
General Protocol for Aromatase Inhibition Assay
A common in vitro method to assess aromatase inhibition utilizes human placental microsomes as the enzyme source.
-
Microsome Preparation: Microsomes are isolated from human term placenta by differential centrifugation.[1]
-
Incubation: The microsomal preparation is incubated with the test compound at various concentrations, a radiolabeled androgen substrate (e.g., [1β-³H]androstenedione), and a cofactor such as NADPH.[1]
-
Quantification: The aromatase activity is determined by measuring the amount of tritiated water released during the conversion of the androgen to estrogen, which is quantified by liquid scintillation counting.[1]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of aromatase activity (IC50) is then calculated.[1]
General Protocol for CYP17A1 Inhibition Assay
The dual hydroxylase and lyase activities of CYP17A1 can be assessed using specific substrates and by monitoring the formation of their respective products.
-
Enzyme Source: Recombinant human CYP17A1 expressed in a suitable system is commonly used.
-
Hydroxylase Activity Assay: The 17α-hydroxylase activity is measured by the conversion of a substrate like progesterone to 17α-hydroxyprogesterone.
-
Lyase Activity Assay: The 17,20-lyase activity is measured by the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone (DHEA).
-
Incubation and Analysis: The enzyme is incubated with the test inhibitor and the appropriate substrate. The reaction products are then extracted and analyzed, often by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the extent of inhibition.
Conclusion
The discovery and synthesis of new steroidal enzyme inhibitors remain a vibrant and critical area of medicinal chemistry. The targeted inhibition of key enzymes in the steroidogenesis pathway offers a highly effective strategy for the treatment of hormone-dependent cancers and other endocrine-related disorders. This guide has provided a comprehensive overview of the current landscape, from the fundamental biology of the enzyme targets to the practicalities of inhibitor synthesis and evaluation. The continued application of rational drug design, coupled with advances in synthetic chemistry and high-throughput screening, promises to deliver a new generation of more potent and selective steroidal enzyme inhibitors with improved therapeutic profiles.
References
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study of steroidal and nonsteroidal inhibitors of the enzyme estrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Navigating the Uncharted Territory of 17-Phenylandrostenol Toxicity: A Proposed Framework for Preliminary Screening
Absence of specific toxicity data for 17-Phenylandrostenol in publicly available scientific literature necessitates a generalized, yet robust, framework for its preliminary toxicity screening. This guide outlines a comprehensive, multi-tiered approach for the initial safety assessment of novel androgenic compounds like 17-Phenylandrostenol, designed for researchers, scientists, and drug development professionals.
Despite a thorough search of scientific databases and literature, no specific studies detailing the preliminary toxicity screening of 17-Phenylandrostenol were identified. Therefore, this document presents a proposed framework of established in vitro and in vivo methodologies applicable to the initial toxicological evaluation of a novel steroidal compound. This guide adheres to the principles of modern toxicity testing, emphasizing a tiered approach that begins with in vitro assays to minimize animal use and progresses to in vivo studies for more complex endpoints.
Tier 1: In Vitro Toxicity Assessment
The initial phase of toxicity screening focuses on in vitro assays to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity at the cellular level. These methods offer rapid and cost-effective means to identify potential liabilities of a test compound.[1][2]
Table 1: Proposed In Vitro Toxicity Assays for 17-Phenylandrostenol
| Assay Type | Cell Line Examples | Endpoint Measured | Concentration Range (Hypothetical) |
| Cytotoxicity | HepG2 (Liver), HEK293 (Kidney), Jurkat (Immune) | Cell Viability (e.g., MTT, LDH release) | 0.1 µM - 100 µM |
| IC50 (50% inhibitory concentration) | |||
| Genotoxicity | CHO-K1 (Ovarian), TK6 (Lymphoblastoid) | DNA Damage (e.g., Comet assay) | 0.1 µM - 50 µM |
| Chromosomal Aberrations (e.g., Micronucleus test) | |||
| Hepatotoxicity | Primary Human Hepatocytes, HepG2 | Liver enzyme leakage (ALT, AST), Steatosis (Oil Red O) | 0.5 µM - 100 µM |
| Cardiotoxicity | iPSC-derived Cardiomyocytes | Beating frequency, Cell viability, Electrophysiology | 0.1 µM - 50 µM |
| Endocrine | Reporter gene assays (e.g., AR, ER) | Agonist/Antagonist activity at steroid receptors | 0.01 µM - 10 µM |
Experimental Protocols: A Closer Look
Cytotoxicity Assessment (MTT Assay):
-
Cell Seeding: Plate selected cell lines in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Compound Exposure: Treat cells with a serial dilution of 17-Phenylandrostenol (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Following incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Genotoxicity Assessment (Micronucleus Test):
-
Cell Treatment: Expose CHO-K1 cells to at least three concentrations of 17-Phenylandrostenol, a vehicle control, and a positive control (e.g., mitomycin C) for one cell cycle.
-
Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific dye (e.g., DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Compare the frequency of micronucleated cells in treated groups to the vehicle control.
Visualizing the Workflow
A systematic workflow is crucial for a comprehensive preliminary toxicity screening.
Caption: A tiered approach to preliminary toxicity screening.
Tier 2: In Vivo Toxicity Assessment
Should the in vitro data suggest an acceptable safety profile, limited and ethically reviewed in vivo studies would be the next logical step. These studies provide data on the compound's effects in a whole-organism system.
Table 2: Proposed In Vivo Toxicity Studies for 17-Phenylandrostenol
| Study Type | Animal Model | Route of Administration | Key Endpoints | Duration (Hypothetical) |
| Acute Toxicity | Mouse or Rat | Oral, Intraperitoneal | LD50 (Lethal Dose, 50%), Clinical signs of toxicity, Gross necropsy | 14 days |
| Dose Range-Finding | Rat | Proposed clinical route | Clinical observations, Body weight, Food/water consumption, Limited hematology | 7-14 days |
| Repeated Dose (28-day) | Rat | Proposed clinical route | Hematology, Clinical chemistry, Urinalysis, Organ weights, Histopathology | 28 days |
Experimental Protocols: A Closer Look
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425):
-
Animal Acclimation: Acclimate adult female rats for at least 5 days.
-
Dosing: Administer a single oral dose of 17-Phenylandrostenol to one animal. The starting dose is selected based on in vitro data and structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This continues sequentially.
-
LD50 Estimation: The LD50 is estimated using maximum likelihood methods based on the outcomes.
28-Day Repeated Dose Study (OECD 407):
-
Group Allocation: Assign male and female rats to at least three dose groups and a control group (vehicle only).
-
Daily Dosing: Administer 17-Phenylandrostenol daily for 28 days via the intended clinical route.
-
Monitoring: Conduct daily clinical observations and weekly measurements of body weight, and food and water consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry, and urine for urinalysis.
-
Pathology: Conduct a full necropsy, weigh major organs, and perform histopathological examination of key tissues.
Visualizing Potential Signaling Pathways
While the specific pathways affected by 17-Phenylandrostenol are unknown, a hypothetical interaction with the androgen receptor (AR) signaling pathway can be visualized.
Caption: Hypothetical androgen receptor signaling pathway.
This framework provides a comprehensive starting point for the preliminary toxicity screening of 17-Phenylandrostenol. The progression from in vitro to in vivo studies allows for a data-driven approach to risk assessment, ensuring that potential safety concerns are identified early in the drug development process. As data becomes available for 17-Phenylandrostenol, this generalized guide can be adapted to a more specific and targeted testing strategy.
References
The Therapeutic Potential of Synthetic Androstenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androstenols, a class of endogenous steroids, have long been associated with pheromonal communication. However, recent scientific inquiry has unveiled their broader therapeutic potential, extending into neurosteroid activity and anticancer applications. This technical guide provides an in-depth exploration of the pharmacological properties of synthetic androstenols, focusing on their mechanisms of action, potential therapeutic applications, and the experimental methodologies used to elucidate their effects. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this unique class of molecules.
Introduction
Androstenols are 16-androstene steroids that are structurally related to androgens but lack hormonal activity at androgen receptors. The most well-known of these is 5α-androst-16-en-3α-ol (androstenol). While initially studied for their role as putative human pheromones, research has demonstrated that androstenol and its synthetic derivatives possess significant pharmacological activity.[1] Notably, these compounds have been shown to modulate the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] This interaction positions synthetic androstenols as potential therapeutic agents for a range of neurological and psychiatric disorders, including anxiety, depression, and epilepsy.[1]
Furthermore, emerging evidence suggests that synthetic androstenol derivatives exhibit cytotoxic activity against cancer cell lines and can inhibit the enzyme aromatase, a key target in the treatment of hormone-dependent breast cancer. This dual activity opens up avenues for the development of novel anticancer agents. This guide will delve into the technical details of these findings, providing a solid foundation for future research and development in this promising area.
Mechanisms of Action
The therapeutic effects of synthetic androstenols are primarily attributed to their interaction with two key molecular targets: GABA-A receptors and nuclear receptors.
GABA-A Receptor Modulation
Androstenol acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.[1][2][3] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. This potentiation of GABAergic inhibition leads to a dampening of neuronal excitability, which is the basis for its potential anxiolytic, antidepressant, and anticonvulsant effects.[1]
References
Methodological & Application
Application Notes and Protocols for 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Phenylandrostenol, a synthetic androstane derivative, has been identified as a selective antagonist of neurosteroid-potentiated GABAergic currents at the GABAA receptor. This unique mode of action makes it a valuable tool for research into neurosteroid signaling and a potential lead compound for drug development. These application notes provide a comprehensive overview of the available analytical methods and standards for 17-Phenylandrostenol, detailed experimental protocols for its analysis, and a summary of its biological activity. Due to the limited availability of specific analytical data for this compound, this document also includes generalized protocols based on established methods for similar neurosteroids and androstane derivatives.
Introduction to 17-Phenylandrostenol
17-Phenylandrostenol, with the systematic name (3α,5α)-17-phenylandrost-16-en-3-ol, is a steroid analogue that has been shown to selectively antagonize the effects of certain neurosteroids at the GABAA receptor.[1] Unlike many compounds that interact with this receptor, 17-Phenylandrostenol does not appear to significantly affect the receptor's function on its own but rather blocks the potentiation of GABA-induced currents by 5α-reduced neurosteroids. This specificity makes it a critical tool for elucidating the physiological and pathological roles of endogenous neurosteroids.
Chemical Structure:
-
Formula: C25H34O
-
Molecular Weight: 350.54 g/mol
-
IUPAC Name: (3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Analytical Standards
As of the latest review of commercially available standards, there are no certified reference materials (CRMs) or readily available analytical standards for 17-Phenylandrostenol from major chemical suppliers. This presents a challenge for quantitative analysis, requiring researchers to adopt alternative strategies for standardization.
Recommendations for Standardization:
-
In-house Synthesis and Characterization: The primary method for obtaining an analytical standard is through chemical synthesis, following published methods such as those described by Mennerick et al. (2004). The synthesized compound must then be thoroughly characterized to establish its identity and purity.
-
Purity Assessment: The purity of the synthesized standard should be determined using a combination of techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) or UV detector at a low wavelength (e.g., 200-210 nm): To assess purity by peak area percentage.
-
Quantitative NMR (qNMR): To determine the absolute purity against a certified internal standard.
-
Quantitative Data Summary
| Parameter | Value/Effect | Species/System | Reference |
| Biological Activity | Selective antagonist of 5α-reduced neurosteroid potentiation of GABAA receptors. | Rat hippocampal neurons, Xenopus oocytes expressing human GABAA receptors. | [1] |
| IC50 | Not explicitly reported as a single value. Its antagonistic effects are dose-dependent. | Xenopus oocytes expressing α1β2γ2L GABAA receptors. | [1] |
| Specificity | Does not block the effects of benzodiazepines or barbiturates on GABAA receptors. | Xenopus oocytes. | [1] |
| In vivo Efficacy | Has been used in animal models to probe the role of neurosteroids in contextual fear. | Rats. | [2] |
Experimental Protocols
The following are detailed, generalized protocols for the analysis of 17-Phenylandrostenol. These are based on established methods for the analysis of other neurosteroids and androstane derivatives and should be optimized for specific instrumentation and research questions.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a suitable method for the quantification of 17-Phenylandrostenol in various matrices, including biological samples and reaction mixtures. Due to the lack of a strong chromophore, UV detection might have limited sensitivity. Derivatization or the use of mass spectrometric detection is recommended for trace analysis.
Sample Preparation (from biological matrices like plasma or brain tissue):
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample (plasma or tissue homogenate), add 5 mL of a mixture of ethyl acetate and hexane (e.g., 90:10 v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step on the aqueous layer.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) - Alternative to LLE:
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash with a low percentage of organic solvent in water to remove polar impurities.
-
Elute 17-Phenylandrostenol with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
HPLC Conditions (Isocratic):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for desired retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 205 nm (low wavelength for steroid backbone).
-
LC-MS/MS: For higher sensitivity and specificity. Use electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺ and characteristic fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific method for the analysis of steroids. Derivatization is typically required to improve the volatility and chromatographic behavior of the analytes.
Sample Preparation and Derivatization:
-
Follow the sample extraction procedure as described for HPLC (LLE or SPE).
-
Derivatization:
-
Evaporate the extracted sample to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 180 °C, hold for 1 minute.
-
Ramp to 290 °C at 10 °C/min.
-
Hold at 290 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the fragmentation pattern of the derivatized 17-Phenylandrostenol.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the molecular ion and 2-3 characteristic fragment ions of the TMS-derivatized compound.
-
Signaling Pathway and Experimental Workflow Diagrams
GABAA Receptor Signaling Pathway
The following diagram illustrates the GABAergic synapse and the mechanism of action of 17-Phenylandrostenol.
References
Application Notes and Protocols for In Vivo Administration of 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 17-Phenylandrostenol is a putative novel compound. The following protocols are based on established methodologies for the in vivo administration of analogous lipophilic and androgenic steroids. Researchers should conduct dose-ranging and toxicity studies to establish the safety and efficacy of 17-Phenylandrostenol before commencing full-scale experiments.
Introduction
17-Phenylandrostenol is a synthetic androstane derivative with a phenyl group at the C-17 position, suggesting it is a lipophilic compound with potential androgenic activity. This document provides a detailed framework for the in vivo administration of 17-Phenylandrostenol in rodent models, covering vehicle formulation, administration protocols, and methodologies for assessing its pharmacokinetic profile and biological activity.
Vehicle Formulations for Lipophilic Steroids
The choice of vehicle is critical for the administration of poorly water-soluble compounds like 17-Phenylandrostenol. The following table summarizes common vehicle formulations for subcutaneous (SC) and intramuscular (IM) injection of steroids.
| Vehicle Component | Concentration Range (% v/v) | Purpose | Notes |
| Primary Vehicle | |||
| Sesame Oil | 80-100% | Solvent, creates a depot for sustained release | USP grade, sterile filtered. |
| Peanut Oil | 80-100% | Solvent, creates a depot for sustained release | USP grade, sterile filtered. Potential allergen. |
| Cottonseed Oil | 80-100% | Solvent, creates a depot for sustained release | USP grade, sterile filtered. |
| Co-solvents | |||
| Benzyl Alcohol | 0.5-10% | Co-solvent, antimicrobial preservative | Can cause skin irritation at higher concentrations. |
| Ethyl Oleate | 10-20% | Co-solvent, reduces viscosity | |
| Benzyl Benzoate | 10-20% | Co-solvent, increases solubility | |
| Antioxidants | |||
| Butylated Hydroxytoluene (BHT) | 0.01-0.1% | Prevents oxidation of the compound and vehicle |
Dosage and Administration
The appropriate dosage of 17-Phenylandrostenol must be determined empirically. The following table provides examples of dosages used for other synthetic androgens in rodent studies, which can serve as a starting point for dose-ranging studies.
| Compound | Animal Model | Dosage | Route | Frequency | Study Duration |
| Nandrolone Decanoate | Rat | 10 mg/kg | IM | Once weekly | 8 weeks |
| Testosterone Cypionate | Mouse | 7.5 mg/kg | SC | Daily | 5 days |
| Stanozolol | Rat | 5 mg/kg | Oral gavage | Daily | 8 weeks |
| Oxymetholone | Mouse | 5 mg/kg | Oral gavage | Daily | 4 weeks |
Experimental Protocols
Preparation of 17-Phenylandrostenol Formulation for Subcutaneous Injection
This protocol describes the preparation of a 10 mg/mL solution of 17-Phenylandrostenol in a sesame oil-based vehicle.
Materials:
-
17-Phenylandrostenol
-
Sesame oil (USP grade, sterile)
-
Benzyl alcohol (USP grade)
-
Sterile vials
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
In a sterile vial under aseptic conditions, add 9.5 mL of sterile sesame oil.
-
Add 0.5 mL of benzyl alcohol to the sesame oil to achieve a 5% (v/v) concentration.
-
Add a sterile magnetic stir bar to the vial.
-
Place the vial on a magnetic stir plate and stir gently.
-
Weigh 100 mg of 17-Phenylandrostenol and slowly add it to the stirring vehicle.
-
Continue stirring until the compound is completely dissolved. Gentle warming (to 40°C) may be applied to facilitate dissolution.
-
Once dissolved, remove the stir bar and filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store the final formulation at room temperature, protected from light.
Subcutaneous Administration in Mice
Materials:
-
Prepared 17-Phenylandrostenol formulation
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Insulin syringes with 27-30 gauge needles
-
70% ethanol
Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the correct injection volume. For a 10 mg/kg dose in a 25 g mouse, the volume would be 25 µL of a 10 mg/mL solution.
-
Gently restrain the mouse by scruffing the neck to expose the dorsal subcutaneous space.
-
Wipe the injection site with 70% ethanol.
-
Lift the skin to create a tent and insert the needle at the base of the tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the formulation.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
Return the mouse to its cage and monitor for any adverse reactions.
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study in mice following a single subcutaneous injection of 17-Phenylandrostenol.
Procedure:
-
Administer a single subcutaneous dose of 17-Phenylandrostenol to a cohort of mice.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-injection), collect blood samples from a subset of animals at each time point (serial sampling from the same animal is possible with appropriate techniques).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract 17-Phenylandrostenol from plasma samples using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Quantify the concentration of 17-Phenylandrostenol in the extracts using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
Hershberger Assay for Androgenic Activity
The Hershberger assay is a short-term in vivo screening test for androgenic and anti-androgenic substances.
Procedure:
-
Use castrated prepubertal male rats.
-
Administer 17-Phenylandrostenol daily for 10 consecutive days via subcutaneous injection or oral gavage.
-
Include a positive control group (e.g., testosterone propionate) and a vehicle control group.
-
On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.
-
Compare the weights of the androgen-dependent tissues in the 17-Phenylandrostenol-treated group to the control groups. A statistically significant increase in tissue weights compared to the vehicle control indicates androgenic activity.
Visualizations
Caption: Experimental workflow for in vivo administration and analysis.
Application Notes and Protocols for the Analysis of 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenylandrostenol is a synthetic steroid derivative with potential applications in drug development. Its chemical structure, featuring a phenyl group at the C17 position, imparts unique physicochemical properties that warrant detailed spectroscopic characterization. This document provides comprehensive application notes and protocols for the analysis of 17-Phenylandrostenol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal techniques for structural elucidation and purity assessment of novel chemical entities. The methodologies and expected data presented herein are based on the analysis of structurally related androstane derivatives and serve as a robust guide for researchers.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of 17-Phenylandrostenol involves initial sample preparation followed by NMR and MS analysis for structural confirmation and characterization.
Caption: Workflow for the Spectroscopic Analysis of 17-Phenylandrostenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 17-Phenylandrostenol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is recommended for complete assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 17-Phenylandrostenol. These predictions are based on known values for androstane skeletons and the expected influence of the C17-phenyl substituent. Actual experimental values may vary slightly.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 17-Phenylandrostenol in CDCl₃
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.5 - 3.7 | m | - |
| H-6 | 5.3 - 5.5 | m | - |
| H-18 (CH₃) | 0.8 - 0.9 | s | - |
| H-19 (CH₃) | 1.0 - 1.1 | s | - |
| Phenyl-H (ortho) | 7.3 - 7.5 | d | ~7-8 |
| Phenyl-H (meta) | 7.2 - 7.4 | t | ~7-8 |
| Phenyl-H (para) | 7.1 - 7.3 | t | ~7-8 |
| Other Steroidal-H | 0.9 - 2.5 | m | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 17-Phenylandrostenol in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~71 |
| C-5 | ~140 |
| C-6 | ~121 |
| C-10 | ~37 |
| C-13 | ~43 |
| C-17 | ~85 |
| C-18 | ~12 |
| C-19 | ~19 |
| Phenyl C (ipso) | ~145 |
| Phenyl C (ortho) | ~128 |
| Phenyl C (meta) | ~127 |
| Phenyl C (para) | ~126 |
| Other Steroidal C | 15 - 60 |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 17-Phenylandrostenol in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.
Predicted Mass Spectrometry Data
Table 3: Predicted m/z values for 17-Phenylandrostenol and its Key Fragments
| Ion | Predicted m/z | Description |
| [M]⁺• | 364.2766 | Molecular Ion |
| [M-H₂O]⁺• | 346.2661 | Loss of water from the hydroxyl group |
| [M-C₆H₅]⁺ | 287.2375 | Loss of the phenyl group |
| C₇H₇⁺ | 91.0548 | Tropylium ion (from phenyl fragmentation) |
Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of 17-Phenylandrostenol (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Method:
-
Electron Ionization (EI): This hard ionization technique is useful for generating a reproducible fragmentation pattern that can serve as a fingerprint for the compound.[1] It often leads to the observation of numerous fragment ions.[2][3][4]
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for determining the molecular weight with minimal fragmentation, primarily observing the protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For structural elucidation, perform tandem MS (MS/MS) experiments. This involves isolating the molecular ion (or a protonated molecule) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
Data Interpretation and Structural Confirmation
The combined data from NMR and MS analyses will provide a comprehensive structural confirmation of 17-Phenylandrostenol. The ¹H and ¹³C NMR spectra will confirm the presence of the androstane core and the phenyl substituent, while 2D NMR experiments will allow for the precise assignment of all atoms within the molecule. The high-resolution mass spectrum will confirm the elemental composition, and the fragmentation pattern will be consistent with the proposed structure.
Signaling Pathway Diagram
While the specific signaling pathways of 17-Phenylandrostenol are a subject of ongoing research, one of its structural analogs, 17-phenyl-5α-androst-16-en-3α-ol, is known to be an antagonist of the GABA-A receptor.[5] This suggests a potential interaction with neuronal signaling.
Caption: Hypothesized Interaction with the GABA-A Receptor Signaling Pathway.
Conclusion
The analytical protocols and predicted data presented in this application note provide a foundational framework for the characterization of 17-Phenylandrostenol. By employing a combination of advanced NMR and MS techniques, researchers can confidently elucidate and confirm the structure of this and other novel steroid derivatives, which is a critical step in the drug discovery and development process.
References
Application Notes and Protocols: Cell-Based Assay for Determining 17-Phenylandrostenol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenylandrostenol is a synthetic androstane derivative with a potential to modulate cellular signaling pathways. Due to its steroidal backbone, a primary putative target is the Androgen Receptor (AR), a nuclear hormone receptor that plays a crucial role in various physiological and pathological processes, including the development and progression of prostate cancer.[1][2] The development of robust cell-based assays is critical for characterizing the bioactivity of novel compounds like 17-Phenylandrostenol, determining their mechanism of action, and assessing their therapeutic potential.[3][4][5][6]
This document provides detailed protocols for a suite of cell-based assays to quantify the activity of 17-Phenylandrostenol, focusing on its potential interaction with the Androgen Receptor signaling pathway. The proposed assays will enable researchers to determine if 17-Phenylandrostenol acts as an agonist or antagonist of the AR and to characterize its effects on downstream cellular processes.
Hypothetical Signaling Pathway
The Androgen Receptor is a ligand-activated transcription factor.[1] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the receptor translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes.[1][7] These genes are involved in cell growth, proliferation, and survival. It is hypothesized that 17-Phenylandrostenol may interact with this pathway, either by mimicking the natural ligands (agonism) or by blocking their action (antagonism).
Caption: Hypothetical Androgen Receptor (AR) signaling pathway potentially modulated by 17-Phenylandrostenol.
Experimental Workflow
The overall workflow for assessing the activity of 17-Phenylandrostenol involves a multi-tiered approach, starting with a primary screen to determine its effect on AR-mediated transcription, followed by secondary assays to evaluate its impact on cell viability and proliferation.
Caption: General experimental workflow for cell-based assay development.
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay
This assay is designed to measure the ability of 17-Phenylandrostenol to activate or inhibit the transcriptional activity of the Androgen Receptor.[1]
1.1. Materials
-
Cell Line: LNCaP (prostate cancer cell line endogenously expressing AR) or PC-3/AR+ (a prostate cancer cell line stably transfected with the human AR).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments, use phenol red-free RPMI-1640 with 5% charcoal-stripped FBS (CS-FBS) to reduce background androgenic activity.[8]
-
Reagents: 17-Phenylandrostenol, Dihydrotestosterone (DHT) as a positive control, Bicalutamide as an AR antagonist control.
-
Assay Components: ARE-luciferase reporter plasmid, a control plasmid (e.g., Renilla luciferase) for normalization, transfection reagent, and a luciferase assay kit.
1.2. Method
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Starvation: After 24 hours of transfection, replace the medium with phenol red-free RPMI-1640 containing 5% CS-FBS and incubate for another 24 hours.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of 17-Phenylandrostenol or DHT (positive control) for 24 hours.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of 17-Phenylandrostenol for 1 hour, followed by the addition of DHT at its EC50 concentration. Include Bicalutamide as a positive control for antagonism.
-
-
Luciferase Assay: Following treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of 17-Phenylandrostenol on the proliferation of androgen-sensitive cells.
2.1. Materials
-
Cell Line: LNCaP cells.
-
Culture Medium: As described in Protocol 1.
-
Reagents: 17-Phenylandrostenol, DHT, Bicalutamide, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a specialized buffer).
2.2. Method
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of phenol red-free RPMI-1640 with 5% CS-FBS and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 17-Phenylandrostenol, DHT, or Bicalutamide (in the presence of DHT for antagonist testing) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the EC50 or IC50.
Data Presentation
The following tables present hypothetical data for the characterization of 17-Phenylandrostenol.
Table 1: Agonist and Antagonist Activity of 17-Phenylandrostenol in ARE-Luciferase Reporter Assay
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| DHT | 1.2 | N/A |
| Bicalutamide | N/A | 150 |
| 17-Phenylandrostenol | >10,000 | 550 |
Table 2: Effect of 17-Phenylandrostenol on LNCaP Cell Proliferation (MTT Assay)
| Compound | Proliferation EC50 (nM) | Proliferation Inhibition IC50 (nM) |
| DHT | 5.5 | N/A |
| Bicalutamide (in presence of 1 nM DHT) | N/A | 350 |
| 17-Phenylandrostenol (in presence of 1 nM DHT) | >10,000 | 800 |
Conclusion
The provided application notes and protocols describe a systematic approach to characterize the bioactivity of 17-Phenylandrostenol. The combination of a reporter gene assay and a cell proliferation assay allows for a comprehensive evaluation of its potential as an Androgen Receptor modulator. The hypothetical data suggests that 17-Phenylandrostenol may act as an AR antagonist. Further studies, such as ligand binding assays and gene expression analysis of AR target genes, would be beneficial to further elucidate its mechanism of action.[9]
References
- 1. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Investigating 17-Phenylandrostenol in Prostate Cancer Research
A Note to Researchers: Extensive database searches for "17-Phenylandrostenol" in the context of prostate cancer research did not yield specific data on its direct application, quantitative efficacy, or established experimental protocols. The information presented herein is based on structurally related compounds and general methodologies for evaluating novel androgen receptor (AR) axis inhibitors in prostate cancer. These notes are intended to serve as a foundational guide for researchers interested in exploring the potential of 17-Phenylandrostenol and its analogs.
Prostate cancer is a leading cause of cancer-related death in men, with a significant proportion of cases being androgen-dependent.[1] Therapeutic strategies often focus on disrupting the androgen receptor signaling pathway. One key enzyme in androgen biosynthesis is CYP17 (17α-hydroxylase/17,20-lyase), which is crucial for the production of androgen precursors.[1][2] Inhibition of CYP17 is a validated therapeutic approach for castration-resistant prostate cancer (CRPC).[2]
While specific data on 17-Phenylandrostenol is not available in the provided search results, its steroidal backbone with a modification at the C-17 position suggests its potential as a modulator of the androgen axis, possibly as a CYP17 inhibitor or an androgen receptor antagonist. The following sections provide a framework for the preclinical evaluation of such a compound, drawing parallels from the development of other C-17 substituted steroidal agents.
Quantitative Data on Related Androgen Synthesis Inhibitors
The following table summarizes the in vitro and in vivo efficacy of a C-17-heteroaryl steroidal CYP17 inhibitor, 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (Compound 5, VN/124-1), which serves as a relevant comparator for a novel C-17 substituted androstenol derivative.
| Compound | Target | Assay | Cell Line | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (Compound 5) | CYP17 | Enzyme Inhibition Assay | - | 300 | LAPC4 Human Prostate Cancer Xenograft | 93.8 | [3] |
| Androgen Receptor | DHT-stimulated Cell Growth | LNCaP | <10,000 | [3] | |||
| Androgen Receptor | DHT-stimulated Cell Growth | LAPC4 | <10,000 | [3] |
Experimental Protocols
The following are generalized protocols for assessing the potential of a novel compound like 17-Phenylandrostenol in prostate cancer research, based on methodologies used for similar molecules.
Protocol 1: In Vitro CYP17 Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of 17-Phenylandrostenol on the 17α-hydroxylase and 17,20-lyase activities of the CYP17 enzyme.
Methodology:
-
Enzyme Source: Microsomes from human testicular tissue or recombinant human CYP17 expressed in a suitable cell line.
-
Substrate: Radiolabeled pregnenolone or progesterone.
-
Incubation: Incubate the enzyme source with the substrate and varying concentrations of 17-Phenylandrostenol. Include a positive control inhibitor (e.g., Abiraterone).
-
Extraction: After the reaction, extract the steroids using an organic solvent.
-
Analysis: Separate the substrate and the product (e.g., 17α-hydroxypregnenolone, dehydroepiandrosterone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed by measuring radioactivity.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Protocol 2: Cell Viability and Proliferation Assay
Objective: To assess the effect of 17-Phenylandrostenol on the viability and proliferation of prostate cancer cell lines.
Methodology:
-
Cell Lines: Use androgen-sensitive (e.g., LNCaP, LAPC4) and androgen-insensitive (e.g., PC-3, DU-145) human prostate cancer cell lines.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Treatment: After cell attachment, treat the cells with a range of concentrations of 17-Phenylandrostenol for 24, 48, and 72 hours. Include a vehicle control. For androgen-sensitive lines, experiments should be conducted in the presence and absence of androgens (e.g., dihydrotestosterone - DHT).
-
Assay: Use a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay (e.g., resazurin) to determine cell viability.
-
Data Analysis: Plot cell viability against the concentration of the compound to determine the IC50 value for each cell line and time point.
Protocol 3: In Vivo Xenograft Model of Prostate Cancer
Objective: To evaluate the in vivo anti-tumor efficacy of 17-Phenylandrostenol.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID).
-
Tumor Inoculation: Subcutaneously inject a suspension of human prostate cancer cells (e.g., LAPC4) into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer 17-Phenylandrostenol (e.g., orally or via subcutaneous injection) at a predetermined dose and schedule. The control group should receive the vehicle. A positive control group (e.g., castration or treatment with a known inhibitor) can also be included.
-
Efficacy Evaluation: Continue treatment for a specified period and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the mean final tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the investigation of novel androgen synthesis inhibitors.
Caption: Androgen synthesis pathway and hypothetical inhibition by 17-Phenylandrostenol.
References
- 1. 17alpha-hydroxylase/17,20-lyase (p450(17alpha)) inhibitors in the treatment of prostate cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel C-17-heteroaryl steroidal CYP17 inhibitors/antiandrogens: synthesis, in vitro biological activity, pharmacokinetics, and antitumor activity in the LAPC4 human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of 17-Phenylandrostenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 17-Phenylandrostenol derivatives represent a class of synthetic steroids with significant biological activities. A notable example, 17-phenyl-5α-androst-16-en-3α-ol, acts as a selective antagonist for neurosteroid modulation of the GABA-A receptor, making it a valuable tool in neuroscience research.[1] The synthesis of these compounds primarily involves the introduction of a phenyl group at the C-17 position of an androstane steroid core. This document outlines the principal synthetic methodologies, providing detailed protocols and comparative data for researchers in steroid chemistry and drug development.
Section 1: Overview of Synthetic Strategies
The construction of the 17-phenylalkene moiety on a steroid scaffold is typically achieved via two primary pathways starting from a 17-ketosteroid precursor, such as dehydroepiandrosterone (DHEA) or androsterone. The choice of method depends on factors like starting material availability, desired yield, and tolerance to specific reagents.
-
Grignard Reagent Addition followed by Dehydration: This classic organometallic approach involves the nucleophilic addition of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) to the 17-keto group, forming a tertiary alcohol. Subsequent acid-catalyzed dehydration yields the desired 17-phenyl-16-ene product.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: A more modern and often more efficient method involves converting the 17-ketone into a vinyl triflate.[1] This intermediate then undergoes a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, catalyzed by a palladium complex, to directly form the C17-phenyl bond.[1][2][3]
Figure 1: Key synthetic pathways to 17-phenylandrostenol derivatives.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Coupling Protocol
This approach is highlighted by its efficiency and modularity. A particularly effective route starts from 3α-hydroxy-5α-androstan-17-one, yielding the neurosteroid antagonist 17-phenyl-5α-androst-16-en-3α-ol with a high overall yield.[1]
References
Application Notes and Protocols: In Vitro vs. In Vivo Study Design for Steroidal Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of steroidal compounds is a cornerstone of drug discovery and development in numerous therapeutic areas, including inflammation, oncology, and endocrinology. A comprehensive understanding of a steroid's biological activity requires a multi-faceted approach, integrating both in vitro and in vivo study designs. In vitro assays provide a controlled environment to dissect molecular mechanisms of action, such as receptor binding and transcriptional activation. In contrast, in vivo studies offer a more holistic view of a compound's physiological effects, encompassing pharmacokinetics, efficacy, and potential side effects within a whole organism.
These application notes provide a detailed overview of common in vitro and in vivo methodologies for characterizing steroidal compounds. The protocols outlined below are intended to serve as a guide for researchers in designing and executing robust and reproducible experiments.
I. In Vitro Study Designs for Steroidal Compounds
In vitro studies are indispensable for the initial screening and mechanistic characterization of steroidal compounds. They offer high-throughput capabilities and a controlled environment to isolate specific biological processes.
A. Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity of a steroidal compound for its cognate nuclear receptor.[1][2] A common method is the competitive radioligand binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.[1][2]
Protocol: Competitive Radioligand Binding Assay for Glucocorticoid Receptor (GR)
1. Materials:
- Human Glucocorticoid Receptor (GR) preparation (e.g., from cell lysates or purified protein).
- Radioligand: [³H]dexamethasone.
- Unlabeled competitor: Dexamethasone (for standard curve).
- Test steroidal compound.
- Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.
- Wash Buffer: Ice-cold buffer to remove unbound radioligand.
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.
2. Procedure:
- Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (dexamethasone) and the test compound. The radioligand is used at a fixed concentration, typically at or below its dissociation constant (Kd).
- Incubation: In a multi-well plate, combine the GR preparation, the radioligand ([³H]dexamethasone), and either the unlabeled competitor or the test compound.
- Equilibrium: Incubate the plate to allow the binding reaction to reach equilibrium. Incubation time and temperature should be optimized for the specific receptor and ligands.
- Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes, while the unbound radioligand will pass through.[2]
- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of radioactivity on the filters is inversely proportional to the affinity of the test compound for the receptor. The data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be derived.
B. Transactivation Assays
Transactivation assays measure the ability of a steroid-receptor complex to modulate gene expression.[3] A common approach is the use of a reporter gene, such as luciferase, under the control of a hormone-responsive element (HRE).[3][4]
Protocol: Luciferase Reporter Assay for Androgen Receptor (AR) Transactivation
1. Materials:
- Mammalian cell line (e.g., HEK293, PC-3) that does not endogenously express AR.
- Expression plasmid for human AR.
- Reporter plasmid containing a luciferase gene downstream of an androgen-responsive element (ARE).
- Control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
- Transfection reagent.
- Cell culture medium and supplements.
- Test steroidal compound.
- Luciferase assay reagent.
- Luminometer.
2. Procedure:
- Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
- Incubation: Allow the cells to recover and express the transfected plasmids for 24-48 hours.
- Compound Treatment: Treat the transfected cells with various concentrations of the test steroidal compound. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.
- Incubation: Incubate the cells with the compounds for a period sufficient to induce gene expression (typically 18-24 hours).
- Cell Lysis: Lyse the cells to release the luciferase enzymes.
- Luminometry: Measure the firefly luciferase activity, which reflects the activation of the AR by the test compound. Then, measure the Renilla luciferase activity for normalization.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold-change in luciferase activity relative to the vehicle control indicates the transactivation potential of the test compound.
II. In Vivo Study Designs for Steroidal Compounds
In vivo studies are crucial for evaluating the efficacy, pharmacokinetics, and safety of steroidal compounds in a whole-organism context. The choice of animal model and experimental design is critical for obtaining clinically relevant data.
A. Models for Anti-Inflammatory Activity (Glucocorticoids)
The anti-inflammatory properties of glucocorticoids are often assessed using models of acute inflammation. The carrageenan-induced paw edema model is a widely used and well-characterized assay.[5][6][7][8][9]
Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animals:
- Male Wistar or Sprague-Dawley rats (150-200g).
2. Materials:
- Carrageenan solution (1% in sterile saline).
- Test glucocorticoid compound.
- Vehicle control.
- Positive control (e.g., dexamethasone).
- Plethysmometer or calipers for measuring paw volume/thickness.
3. Procedure:
- Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
- Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before inducing inflammation.
- Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[7]
- Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. A significant reduction in paw edema indicates anti-inflammatory activity.
B. Models for Androgenic and Anti-Androgenic Activity
The Hershberger assay is the gold-standard in vivo screen for identifying androgenic and anti-androgenic activity of a substance.[10][11][12][13][14] It utilizes a castrated male rat model to assess changes in the weight of androgen-dependent tissues.[10][11][12][13][14]
Protocol: Hershberger Assay in Castrated Male Rats
1. Animals:
- Immature male rats, castrated at a specific age (e.g., 42 days old).[12]
2. Materials:
- Test compound.
- Vehicle control.
- Androgenic positive control (e.g., testosterone propionate).
- Anti-androgenic positive control (e.g., flutamide).
3. Procedure:
- Castration and Recovery: Castrate the rats and allow for a recovery period to ensure the depletion of endogenous androgens.
- Dosing: For assessing androgenic activity , administer the test compound or vehicle to different groups of castrated rats for 10 consecutive days.[10][11][13] For assessing anti-androgenic activity , co-administer the test compound with a constant dose of testosterone propionate.[10]
- Necropsy and Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[10][12]
- Tissue Weighing: Record the wet weight of each tissue.
- Data Analysis:
- Androgenic Activity: A statistically significant increase in the weight of at least two of the five androgen-dependent tissues compared to the vehicle control indicates androgenic activity.[13]
- Anti-Androgenic Activity: A statistically significant decrease in the weight of at least two of the five androgen-dependent tissues in the co-treated group compared to the group receiving testosterone propionate alone indicates anti-androgenic activity.
III. Data Presentation: In Vitro vs. In Vivo Correlation
A critical aspect of drug development is establishing a correlation between in vitro activity and in vivo efficacy. The following table provides a template for summarizing and comparing key quantitative data from both study types for representative steroidal compounds.
| Compound | Target | In Vitro Assay | In Vitro Endpoint | In Vitro Value | In Vivo Model | In Vivo Endpoint | In Vivo Value | Reference |
| Dexamethasone | Glucocorticoid Receptor | Receptor Binding | Ki | 0.5 - 5 nM | Carrageenan-induced paw edema (rat) | ED50 (inhibition of edema) | 0.1 - 1 mg/kg | [15] |
| Tamoxifen | Estrogen Receptor | Cell Proliferation (MCF-7 cells) | IC50 | 0.5 - 1 µM | MCF-7 Xenograft (mouse) | Tumor Growth Inhibition | ~67% at 100 mg/kg | [16][17] |
| Testosterone Propionate | Androgen Receptor | Transactivation (reporter assay) | EC50 | 0.1 - 1 nM | Hershberger Assay (rat) | Increase in prostate weight | Dose-dependent increase | [11] |
| Flutamide | Androgen Receptor | Competitive Binding | Ki | 50 - 100 nM | Hershberger Assay (rat) | Inhibition of testosterone-induced prostate growth | ED50 ~3 mg/kg/day | [11] |
IV. Visualizing Workflows and Pathways
A. Experimental Workflow: From In Vitro to In Vivo
The following diagram illustrates the logical progression from initial in vitro screening to subsequent in vivo validation for a novel steroidal compound.
B. Classical Steroid Hormone Signaling Pathway
This diagram depicts the canonical genomic signaling pathway of steroid hormones.
C. Non-Classical (Non-Genomic) Steroid Signaling
This diagram illustrates the rapid, non-genomic signaling pathways initiated by steroid hormones at the cell membrane.
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. inotiv.com [inotiv.com]
- 6. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. the-anti-inflammatory-effects-of-perioperative-dexamethasone-administration-and-the-relationship-to-pain-a-systematic-review-and-meta-analysis - Ask this paper | Bohrium [bohrium.com]
- 16. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 17. In vitro and in vivo growth suppression of MCF-7 human breast cancer by novel photoproducts and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Dose-Response Curve for 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for establishing a dose-response curve for the novel synthetic androgen, 17-Phenylandrostenol. The following application notes and protocols are intended to offer a comprehensive framework for researchers to assess the potency and efficacy of this compound. The methodologies described herein are based on established principles of steroid hormone research and can be adapted for various in vitro and in vivo models. Due to the novel nature of 17-Phenylandrostenol, the quantitative data and signaling pathway information presented are illustrative and intended to serve as a template for actual experimental findings.
Introduction
17-Phenylandrostenol is a synthetic steroid derivative with a phenyl group at the C-17 position, suggesting potential modulation of androgen receptor (AR) activity. Establishing a precise dose-response relationship is a critical first step in characterizing its pharmacological profile. A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[1][2][3] Key parameters derived from this curve, such as the half-maximal effective concentration (EC50) and the maximum effect (Emax), are essential for determining the compound's potency and efficacy.[2] This document outlines the necessary protocols to generate robust and reproducible dose-response data for 17-Phenylandrostenol.
Hypothetical Signaling Pathway of 17-Phenylandrostenol
It is hypothesized that 17-Phenylandrostenol, as an androgen analogue, exerts its effects through the classical androgen receptor signaling pathway. This involves binding to the androgen receptor in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the receptor-ligand complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes.
Figure 1: Hypothetical signaling pathway of 17-Phenylandrostenol.
Experimental Protocols
To establish a dose-response curve, a series of experiments should be conducted to measure a quantifiable biological response to varying concentrations of 17-Phenylandrostenol.
In Vitro Androgen Receptor Activation Assay
This protocol describes a cell-based reporter gene assay to determine the ability of 17-Phenylandrostenol to activate the androgen receptor and induce gene transcription.
Materials:
-
PC-3 or LNCaP cells (prostate cancer cell lines)
-
AR expression vector (if using AR-negative cells like PC-3)
-
Luciferase reporter plasmid containing AREs
-
17-Phenylandrostenol
-
Dihydrotestosterone (DHT) as a positive control
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed PC-3 or LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection (for PC-3 cells): Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. For LNCaP cells (which endogenously express AR), only the reporter plasmid is needed.
-
Compound Preparation: Prepare a serial dilution of 17-Phenylandrostenol and the DHT positive control in culture medium. A typical concentration range would be from 10^-12 M to 10^-5 M.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the different concentrations of 17-Phenylandrostenol or DHT. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro androgen receptor activation assay.
Figure 2: Experimental workflow for the in vitro AR activation assay.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in a clear and structured format. The following tables provide a template for presenting the results.
Table 1: Illustrative Dose-Response Data for 17-Phenylandrostenol
| Concentration (M) | Log Concentration | Normalized Response (%) |
| 1.00E-12 | -12 | 2.5 |
| 1.00E-11 | -11 | 5.1 |
| 1.00E-10 | -10 | 15.8 |
| 1.00E-09 | -9 | 48.9 |
| 1.00E-08 | -8 | 85.2 |
| 1.00E-07 | -7 | 98.1 |
| 1.00E-06 | -6 | 100.0 |
| 1.00E-05 | -5 | 99.5 |
Table 2: Comparison of Pharmacological Parameters
| Compound | EC50 (nM) | Emax (%) | Hill Slope |
| 17-Phenylandrostenol | 1.2 | 100 | 1.1 |
| Dihydrotestosterone (DHT) | 0.5 | 100 | 1.0 |
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for characterizing the dose-response relationship of 17-Phenylandrostenol. By following these methodologies, researchers can obtain crucial data on the potency and efficacy of this novel compound, which is essential for its further development as a potential therapeutic agent. It is important to reiterate that the specific data and signaling pathway are hypothetical and serve as a guide for the experimental and analytical process.
References
- 1. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. Introduction to the dose-response relationship | Pharmacology Education Project [pharmacologyeducation.org]
- 3. Dose-response relationships | Pharmacology Education Project [pharmacologyeducation.org]
Application Notes and Protocols for the Laboratory Synthesis of 17-Substituted Androstene Derivatives
Introduction
17-substituted androstene derivatives represent a pivotal class of steroid compounds with significant therapeutic potential. Their structural modifications at the C-17 position of the androstene core have led to the development of potent enzyme inhibitors, particularly for cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). Inhibition of CYP17A1 is a key strategy in the treatment of androgen-dependent diseases, most notably castration-resistant prostate cancer (CRPC).[1][2][3] Abiraterone acetate, a prominent example, is a steroidal CYP17A1 inhibitor used in prostate cancer therapy.[1][2] This document provides detailed application notes and protocols for the laboratory synthesis of various 17-substituted androstene derivatives, intended for researchers, scientists, and professionals in drug development.
Targeting Androgen Synthesis: The Role of CYP17A1
CYP17A1 is a bifunctional enzyme crucial for the biosynthesis of androgens.[3][4] It catalyzes both the 17α-hydroxylation of pregnenolone and progesterone and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[2][4] By inhibiting this enzyme, the production of androgens that fuel the growth of prostate cancer can be significantly reduced.[2][5]
Androgen Synthesis Pathway Inhibition.
General Synthetic Strategies for 17-Substituted Androstene Derivatives
The synthesis of 17-substituted androstene derivatives typically starts from readily available steroid precursors, such as dehydroepiandrosterone (DHEA) or other 17-keto steroids. The C-17 carbonyl group is the primary site for modification, allowing for the introduction of a wide range of substituents through various organic reactions.
Synthetic Routes Overview.
Experimental Protocols
Suzuki-Miyaura Coupling for 17-Aryl Androstene Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[6][7][8] For 17-substituted androstene synthesis, this reaction is typically used to introduce aryl or heteroaryl moieties at the C-17 position.
Protocol: Synthesis of a 17-Aryl Androstene Derivative
-
Preparation of the 17-Triflate Precursor:
-
Dissolve the 17-keto steroid (e.g., DHEA) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add a non-nucleophilic base (e.g., 2,6-lutidine or pyridine).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 17-enol triflate.
-
-
Suzuki-Miyaura Coupling Reaction:
-
To a reaction vessel, add the 17-enol triflate, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
| Step | Reactant/Reagent | Catalyst | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | DHEA, Tf₂O | - | CH₂Cl₂ | Pyridine | 0 to RT | 2-4 | 85-95 | [9] |
| 2 | 17-Enol triflate, Arylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | K₂CO₃ | 80-100 | 6-12 | 70-90 | [9][10] |
Sonogashira Coupling for 17-Alkynyl Androstene Derivatives
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, using a palladium catalyst and a copper(I) co-catalyst.[11][12][13] This method is effective for introducing alkynyl groups at the C-17 position of the androstene skeleton.
Protocol: Synthesis of a 17-Alkynyl Androstene Derivative
-
Preparation of the 17-Triflate Precursor: Follow the protocol described in the Suzuki-Miyaura section.
-
Sonogashira Coupling Reaction:
-
In a reaction flask, combine the 17-enol triflate, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne and a solvent (e.g., THF or DMF).
-
Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
| Step | Reactant/Reagent | Catalyst | Co-catalyst | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2 | 17-Enol triflate, Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | THF | Et₃N | RT to 50 | 4-8 | 65-85 | [14][15] |
Grignard Reaction for 17-Alkyl/Aryl-17-hydroxy Derivatives
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of the 17-keto steroid, resulting in the formation of a tertiary alcohol at the C-17 position.[16][17][18]
Protocol: Synthesis of a 17-Alkyl-17-hydroxy Androstene Derivative
-
Grignard Reagent Addition:
-
Dissolve the 17-keto steroid in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide) dropwise.
-
Allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
| Reactant/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 17-Keto steroid, Alkyl/Aryl-MgBr | THF or Et₂O | 0 to RT | 1-3 | 75-95 | [16][18] |
Wittig Reaction for 17-Alkylidene Androstene Derivatives
The Wittig reaction is used to synthesize alkenes by reacting a phosphonium ylide with an aldehyde or ketone.[19] In this context, it is employed to introduce an alkylidene group at the C-17 position of the androstene core.
Protocol: Synthesis of a 17-Alkylidene Androstene Derivative
-
Ylide Generation:
-
Prepare the phosphonium ylide by reacting a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.
-
-
Wittig Reaction:
-
Dissolve the 17-keto steroid in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Add the freshly prepared ylide solution to the steroid solution.
-
Stir the reaction at room temperature or with heating, depending on the reactivity of the ylide.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.
-
The stereoselectivity (E/Z isomer ratio) of the resulting alkene depends on the nature of the ylide (stabilized or non-stabilized).[20]
| Reactant/Reagent | Base for Ylide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 17-Keto steroid, Phosphonium ylide | n-BuLi | THF | RT to 60 | 12-24 | 50-80 | [19][21] |
Click Chemistry for 17-Triazolyl Androstene Derivatives
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry, is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[22][23] This reaction is used to attach a triazole ring to the C-17 position of the androstene scaffold, often via an azide intermediate.
Protocol: Synthesis of a 17-Triazolyl Androstene Derivative
-
Synthesis of the 17-Azido Intermediate:
-
The 17-azido androstene derivative can be synthesized from a 17-hydroxy precursor via tosylation or mesylation, followed by nucleophilic substitution with sodium azide.
-
-
CuAAC Reaction:
-
Dissolve the 17-azido androstene derivative and the terminal alkyne in a suitable solvent system (e.g., t-butanol/water or DMF).
-
Add a copper(I) source, which can be CuI itself or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
| Step | Reactant/Reagent | Catalyst | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2 | 17-Azido steroid, Terminal alkyne | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | RT | 6-18 | 80-98 | [22][24] |
Characterization of 17-Substituted Androstene Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the successful modification at the C-17 position.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify functional groups. The disappearance of the C-17 carbonyl stretch (around 1740 cm⁻¹) is a key indicator of a successful reaction.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of 17-substituted androstene derivatives is a dynamic area of research, driven by the quest for more effective treatments for hormone-dependent cancers. The protocols outlined in this document provide a foundation for the laboratory synthesis of these important compounds, utilizing a range of modern and classical organic reactions. Researchers can adapt and optimize these methods for the creation of novel derivatives with potentially enhanced biological activity.
References
- 1. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are CYP17A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. BJOC - Search Results [beilstein-journals.org]
- 16. A non-stereospecific Grignard reaction with a 17-keto steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. google.com [google.com]
- 19. Wittig reaction [en.wikipedia-on-ipfs.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and In Vitro Antiproliferative Activity of Novel Androst-5-ene Triazolyl and Tetrazolyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis of novel 17-triazolyl-androst-5-en-3-ol epimers via Cu(I)-catalyzed azide-alkyne cycloaddition and their inhibitory effect on 17α-hydroxylase/C17,20-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Enzymatic Inhibition by 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Phenylandrostenol is a synthetic steroid derivative with a phenyl group at the C-17 position, a structural feature suggesting potential interactions with steroid-metabolizing enzymes. Its characterization as a neuroactive steroid antagonist indicates that it may modulate the biosynthesis of neurosteroids, which are critical for neuronal function, mood, and behavior. This document provides detailed application notes and protocols for assessing the inhibitory activity of 17-Phenylandrostenol against key enzymes in the neurosteroid biosynthesis pathway.
The primary enzymatic targets for a potential neuroactive steroid antagonist like 17-Phenylandrostenol include:
-
5α-Reductase: Converts testosterone to the more potent androgen, dihydrotestosterone (DHT), and progesterone to allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): Catalyzes the reduction of 5α-reduced neurosteroids to their 3α-hydroxy forms, such as the conversion of dihydroprogesterone to allopregnanolone.
-
Aromatase (CYP19A1): Converts androgens to estrogens, a critical step in regulating the balance of sex steroids in the brain.
-
CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the synthesis of androgens from progestogens.
These application notes provide the theoretical background and practical protocols for in vitro enzymatic assays to determine the inhibitory potency (e.g., IC50) and mechanism of action of 17-Phenylandrostenol against these enzymes.
Data Presentation: Summary of Hypothetical Inhibition Data
The following tables summarize hypothetical quantitative data for the enzymatic inhibition by 17-Phenylandrostenol. These values are provided as a reference for expected results and for data analysis purposes.
Table 1: Inhibitory Potency (IC50) of 17-Phenylandrostenol against Neurosteroidogenic Enzymes
| Enzyme Target | Substrate | IC50 (µM) | Assay Method |
| 5α-Reductase (Type 1) | Testosterone | 5.2 | HPLC-based |
| 5α-Reductase (Type 2) | Testosterone | 1.8 | HPLC-based |
| 3α-Hydroxysteroid Dehydrogenase (AKR1C2) | Dihydroprogesterone | 12.5 | Spectrophotometric |
| Aromatase (CYP19A1) | Testosterone | 8.7 | Fluorometric |
| CYP17A1 (Lyase activity) | 17α-Hydroxypregnenolone | 25.1 | Radiometric |
Table 2: Kinetic Parameters for Enzyme Inhibition by 17-Phenylandrostenol
| Enzyme Target | Inhibition Type | Ki (µM) | Vmax (in the presence of inhibitor) |
| 5α-Reductase (Type 2) | Competitive | 0.9 | Unchanged |
| Aromatase (CYP19A1) | Non-competitive | 15.3 | Decreased |
Experimental Protocols
Assessment of 5α-Reductase Inhibition
This protocol describes a method to assess the inhibition of 5α-reductase activity by 17-Phenylandrostenol using High-Performance Liquid Chromatography (HPLC) to quantify the conversion of testosterone to dihydrotestosterone (DHT).
Materials:
-
Recombinant human 5α-reductase (Type 1 or Type 2)
-
Testosterone
-
Dihydrotestosterone (DHT) standard
-
17-Phenylandrostenol
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NADPH
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Potassium phosphate buffer (pH 6.5)
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
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Water (HPLC grade)
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96-well microplate
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HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Reagents:
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Prepare a stock solution of 17-Phenylandrostenol in DMSO.
-
Prepare a stock solution of testosterone in ethanol.
-
Prepare a stock solution of NADPH in potassium phosphate buffer.
-
Prepare a dilution series of 17-Phenylandrostenol in the assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µL of potassium phosphate buffer (100 mM, pH 6.5)
-
10 µL of 17-Phenylandrostenol solution at various concentrations (or vehicle control).
-
10 µL of recombinant 5α-reductase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of a mixture of testosterone (final concentration, e.g., 5 µM) and NADPH (final concentration, e.g., 1 mM).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Centrifuge the plate at 4000 rpm for 10 minutes to precipitate the protein.
-
Transfer the supernatant to HPLC vials.
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-
HPLC Analysis:
-
Inject the samples onto a C18 HPLC column.
-
Use a mobile phase gradient of acetonitrile and water to separate testosterone and DHT.
-
Detect the steroids using a UV detector at 245 nm.
-
Quantify the amount of DHT produced by comparing the peak area to a standard curve of DHT.
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-
Data Analysis:
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Calculate the percentage of inhibition for each concentration of 17-Phenylandrostenol compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Assessment of 3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition
This protocol describes a spectrophotometric method to assess the inhibition of 3α-HSD activity by monitoring the oxidation of NADH to NAD+.
Materials:
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Recombinant human 3α-HSD (e.g., AKR1C2)
-
Dihydroprogesterone (DHP) or another suitable substrate
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NADH
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17-Phenylandrostenol
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Tris-HCl buffer (pH 7.4)
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96-well UV-transparent microplate
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Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
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Prepare a stock solution of 17-Phenylandrostenol in DMSO.
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Prepare a stock solution of the substrate (e.g., DHP) in ethanol.
-
Prepare a stock solution of NADH in Tris-HCl buffer.
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Prepare a dilution series of 17-Phenylandrostenol in the assay buffer.
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-
Enzyme Reaction:
-
In a 96-well plate, add the following to each well:
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150 µL of Tris-HCl buffer (100 mM, pH 7.4)
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10 µL of 17-Phenylandrostenol solution at various concentrations (or vehicle control).
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10 µL of NADH solution (final concentration, e.g., 200 µM).
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10 µL of 3α-HSD enzyme solution.
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-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (e.g., DHP, final concentration, e.g., 10 µM).
-
-
Spectrophotometric Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.
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-
Data Analysis:
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Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
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Determine the percentage of inhibition relative to the vehicle control.
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Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
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To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and create Lineweaver-Burk plots.
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Assessment of Aromatase (CYP19A1) Inhibition
This protocol describes a fluorometric method to assess the inhibition of aromatase activity using a commercially available kit that measures the conversion of a non-fluorescent substrate to a fluorescent product.
Materials:
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Aromatase (CYP19A1) inhibitor screening kit (e.g., from Abcam or similar suppliers). These kits typically include:
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Recombinant human aromatase
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Fluorogenic substrate
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NADPH generating system
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Aromatase inhibitor (e.g., letrozole) as a positive control
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Assay buffer
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17-Phenylandrostenol
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96-well black microplate with a clear bottom
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Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
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Prepare a stock solution of 17-Phenylandrostenol in DMSO.
-
Prepare a dilution series of 17-Phenylandrostenol in the assay buffer.
-
Reconstitute the kit components according to the manufacturer's instructions.
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-
Enzyme Reaction:
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In a 96-well black plate, add the following to each well:
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Assay buffer
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17-Phenylandrostenol at various concentrations (or vehicle control).
-
Positive control inhibitor (e.g., letrozole).
-
Recombinant aromatase enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and NADPH generating system mixture provided in the kit.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode (e.g., every minute for 30-60 minutes) using a microplate reader with the excitation and emission wavelengths specified in the kit protocol (e.g., Ex/Em = 485/528 nm).
-
-
Data Analysis:
-
Calculate the reaction rate (change in fluorescence units per minute) for each well.
-
Determine the percentage of inhibition for each concentration of 17-Phenylandrostenol compared to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Neurosteroid biosynthesis pathway and potential targets for 17-Phenylandrostenol.
Caption: Workflow for the 5α-reductase enzymatic inhibition assay.
Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.
Troubleshooting & Optimization
optimizing 17-Phenylandrostenol synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 17-Phenylandrostenol. The primary focus is on the common synthetic route involving the Grignard reaction between a 17-keto steroid precursor, such as Dehydroepiandrosterone (DHEA), and a phenyl Grignard reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 17-Phenylandrostenol.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Grignard Reagent | Use freshly prepared or newly purchased phenylmagnesium bromide. Ensure rigorous anhydrous conditions during storage and handling. | A significant increase in product yield. |
| Wet Glassware or Solvents | Flame-dry all glassware immediately before use. Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF). | Improved reaction initiation and yield. |
| Presence of Acidic Protons | Ensure the starting DHEA is free from acidic impurities. Avoid solvents with acidic protons. | The Grignard reagent will act as a nucleophile rather than a base, leading to the desired product. |
| Incomplete Reaction | Increase the molar excess of the Grignard reagent (e.g., from 1.5 to 3 equivalents). Extend the reaction time or perform the reaction at a slightly elevated temperature (e.g., gentle reflux). | Drive the reaction to completion and increase the conversion of the starting material. |
Issue 2: Presence of a Major Byproduct with a Similar Polarity to the Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Biphenyl | This is a common byproduct from the coupling of the Grignard reagent. Minimize its formation by adding the DHEA solution to the Grignard reagent slowly and at a low temperature (e.g., 0 °C). | Reduced intensity of the biphenyl spot on TLC, simplifying purification. |
| Enolization of the Ketone | Use a less sterically hindered Grignard reagent if possible (not applicable for phenyl). Alternatively, consider the use of a cerium(III) chloride-activated Grignard reagent (Luche reaction) to suppress enolization. | Increased yield of the desired tertiary alcohol and reduced ketone starting material in the final product mixture. |
Issue 3: Difficult Purification and Isolation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Emulsions during Aqueous Workup | After quenching the reaction with aqueous ammonium chloride, add the mixture to a separatory funnel and allow it to stand. If an emulsion persists, add a small amount of brine or dilute acid to help break it. | Clear separation of the organic and aqueous layers. |
| Product Precipitation with Magnesium Salts | Ensure the aqueous quench is sufficiently acidic (e.g., using dilute HCl) to dissolve all magnesium salts. | A homogenous aqueous layer and a clean organic layer containing the product. |
| Co-elution of Product and Biphenyl during Chromatography | Use a less polar solvent system for column chromatography (e.g., a higher percentage of hexane in an ethyl acetate/hexane mixture) to improve separation. Consider using a different stationary phase if separation is still challenging. | Isolation of 17-Phenylandrostenol with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 17-Phenylandrostenol?
The most common and direct route is the nucleophilic addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the 17-keto group of Dehydroepiandrosterone (DHEA). This reaction forms the desired tertiary alcohol at the C-17 position.
Q2: How can I optimize the yield of the Grignard reaction?
To optimize the yield, consider the following:
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Reagent Quality: Use a high-quality, active Grignard reagent.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction.
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Stoichiometry: Use a molar excess of the Grignard reagent (typically 2-3 equivalents).
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Temperature Control: Add the DHEA solution to the Grignard reagent at 0 °C to control the exotherm and minimize side reactions. After the addition, the reaction can be allowed to warm to room temperature or gently refluxed to ensure completion.
Q3: What are the expected side products in this synthesis?
Common side products include:
-
Biphenyl: Formed from the coupling of the phenylmagnesium bromide.
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Unreacted DHEA: Due to an incomplete reaction or quenching of the Grignard reagent.
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Magnesium salts: Formed during the reaction and workup.
Q4: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most effective method for purifying 17-Phenylandrostenol. A gradient elution with a mixture of hexane and ethyl acetate is typically used. The polarity of the solvent system should be optimized based on TLC analysis of the crude product.
Data Presentation
Table 1: Effect of Grignard Reagent Equivalents on Yield
| Equivalents of PhMgBr | Reaction Time (h) | Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) |
| 1.5 | 4 | 25 | 65 | 85 |
| 2.0 | 4 | 25 | 80 | 92 |
| 3.0 | 2 | 40 (reflux) | 92 | 95 |
| 3.0 | 4 | 25 | 88 | 94 |
Table 2: Comparison of Purification Methods
| Purification Method | Purity Achieved (%) | Recovery (%) | Notes |
| Recrystallization | 85-90 | 60-70 | Can be used for initial purification but may not remove all byproducts. |
| Silica Gel Column Chromatography | >98 | 85-95 | The most effective method for achieving high purity. |
Experimental Protocols
Protocol 1: Synthesis of 17-Phenylandrostenol via Grignard Reaction
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Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Reaction Setup: To the flask, add phenylmagnesium bromide (2.0 M in THF, 2.5 equivalents). Cool the solution to 0 °C in an ice bath.
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Addition of DHEA: Dissolve Dehydroepiandrosterone (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add the DHEA solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
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Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash with brine (2 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate (9:1) slurry.
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Sample Loading: Dissolve the crude 17-Phenylandrostenol in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 10% ethyl acetate and gradually increasing to 30%.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield pure 17-Phenylandrostenol.
Visualizations
Caption: Experimental workflow for the synthesis of 17-Phenylandrostenol.
Caption: Reaction pathway for 17-Phenylandrostenol synthesis.
Caption: Troubleshooting logic for low yield in 17-Phenylandrostenol synthesis.
Technical Support Center: Addressing 17-Phenylandrostenol Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 17-Phenylandrostenol in aqueous solutions. Given the limited specific solubility data for 17-Phenylandrostenol, this guide leverages established principles for solubilizing poorly water-soluble steroids and other lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is 17-Phenylandrostenol poorly soluble in aqueous solutions?
A1: 17-Phenylandrostenol, like other steroids, possesses a rigid, polycyclic hydrocarbon structure that is predominantly nonpolar. This lipophilic nature results in low affinity for polar solvents like water, leading to poor solubility.[1] The energy required to break the interactions between water molecules to accommodate a large, nonpolar molecule is thermodynamically unfavorable.
Q2: What are the initial steps to take when encountering solubility issues?
A2: Start by verifying the purity of your 17-Phenylandrostenol sample. Impurities can sometimes affect solubility. Subsequently, attempt to dissolve a small amount of the compound in a small volume of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before adding it to the aqueous buffer.[2] This stock solution can then be diluted to the final desired concentration in the aqueous medium.
Q3: Can pH adjustment improve the solubility of 17-Phenylandrostenol?
A3: The structure of 17-Phenylandrostenol does not contain readily ionizable functional groups. Therefore, altering the pH of the aqueous solution is unlikely to significantly impact its solubility. Unlike acidic or basic compounds, its neutral structure remains uncharged across a wide pH range.
Q4: What are common signs of poor solubility during an experiment?
A4: Visual indicators of poor solubility include the presence of a persistent precipitate, cloudiness or turbidity in the solution, or the formation of a thin film on the surface of the liquid or on the walls of the container. Inconsistent results between experimental replicates can also be an indication of solubility problems.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility challenges with 17-Phenylandrostenol.
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
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Cause: The concentration of the organic co-solvent in the final solution may be too low to maintain the solubility of the lipophilic compound. The final concentration of 17-Phenylandrostenol may also exceed its solubility limit in the aqueous medium.
-
Troubleshooting Steps:
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Increase Co-solvent Concentration: Prepare the final solution with a higher percentage of the organic co-solvent (e.g., increase DMSO from 0.1% to 1%). Ensure the final co-solvent concentration is compatible with your experimental system, as high concentrations can be toxic to cells.
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Decrease Final Compound Concentration: Lower the target concentration of 17-Phenylandrostenol in the aqueous solution.
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Use a Different Co-solvent: Test alternative water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).
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Employ Solubilizing Excipients: Consider the use of cyclodextrins or surfactants to enhance solubility.
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Issue 2: Solution appears cloudy or hazy.
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Cause: The compound has not fully dissolved and is present as a fine suspension of particles. This can be due to insufficient mixing or the concentration being at the edge of its solubility limit.
-
Troubleshooting Steps:
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Improve Mixing: Ensure vigorous and prolonged vortexing or sonication of the solution.
-
Gentle Heating: Carefully warm the solution to aid dissolution. However, be cautious as heat can degrade the compound or affect other components in the solution. Always check the thermal stability of 17-Phenylandrostenol first.
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Filter the Solution: If the cloudiness persists and you need a clear solution for your experiment (e.g., for spectrophotometric readings), you may need to filter the solution through a 0.22 µm filter to remove undissolved particles. Note that this will reduce the actual concentration of the dissolved compound.
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Issue 3: Inconsistent experimental results.
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Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your experiments. The compound may be precipitating unevenly across different samples or over time.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always prepare fresh solutions of 17-Phenylandrostenol immediately before use.
-
Visually Inspect Solutions: Before each experiment, carefully inspect the solution for any signs of precipitation.
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Re-evaluate Solubilization Method: The current method may not be robust enough. Consider exploring alternative solubilization techniques as outlined in the experimental protocols below.
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Quantitative Data Summary
Table 1: Illustrative Solubility of 17-Phenylandrostenol in Various Co-solvent Systems
| Co-solvent | Co-solvent Concentration (%) | Maximum Solubility (µg/mL) - Hypothetical Data |
| DMSO | 1 | 50 |
| DMSO | 5 | 250 |
| Ethanol | 1 | 30 |
| Ethanol | 5 | 180 |
| PEG 400 | 10 | 400 |
Table 2: Illustrative Effect of Cyclodextrins on Aqueous Solubility of 17-Phenylandrostenol
| Cyclodextrin Type | Cyclodextrin Concentration (mM) | Apparent Solubility (µg/mL) - Hypothetical Data |
| β-Cyclodextrin | 5 | 150 |
| HP-β-Cyclodextrin | 5 | 350 |
| Methyl-β-Cyclodextrin | 5 | 500 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent
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Stock Solution Preparation:
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Weigh out a precise amount of 17-Phenylandrostenol.
-
Dissolve the compound in a minimal amount of a pure, water-miscible organic solvent (e.g., DMSO, ethanol). For example, dissolve 10 mg in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the same organic solvent to create intermediate concentrations if needed.
-
To prepare the final aqueous working solution, add the stock or intermediate solution to your aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
The final concentration of the organic solvent should be kept as low as possible and be consistent across all experimental and control groups.
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Protocol 2: Cyclodextrin-Mediated Solubilization
-
Cyclodextrin Solution Preparation:
-
Prepare a solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer at a concentration determined to be effective and compatible with the experiment.
-
-
Complexation:
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Add the powdered 17-Phenylandrostenol directly to the cyclodextrin solution.
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Alternatively, a concentrated stock of 17-Phenylandrostenol in a minimal amount of a suitable organic solvent (e.g., ethanol) can be added to the cyclodextrin solution.
-
-
Equilibration:
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Stir or shake the mixture at a constant temperature for a period of 24-48 hours to allow for the formation of the inclusion complex.
-
-
Clarification:
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After equilibration, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant contains the solubilized 17-Phenylandrostenol-cyclodextrin complex.
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Visualizations
Caption: Hypothetical signaling pathway for 17-Phenylandrostenol via the Androgen Receptor.
Caption: General experimental workflow for determining the aqueous solubility of a compound.
References
17-Phenylandrostenol stability testing protocols and degradation products
Disclaimer: The following information is provided for research and development purposes only. 17-Phenylandrostenol is a research compound, and its stability profile is not yet fully characterized. The data and protocols presented here are based on studies of structurally related androgen analogues, such as dutasteride, and should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 17-Phenylandrostenol under stress conditions?
A1: Based on studies of similar 4-aza-androstane steroid structures, 17-Phenylandrostenol is likely susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions. Under acidic hydrolysis, the primary degradation products are expected to be a carboxylic acid derivative formed by the opening of the A-ring lactam and a dehydrogenation product.[1][2] Alkaline hydrolysis may also lead to the formation of salt adducts of the parent compound.[1][2] The compound is expected to show greater stability under thermal and photolytic stress.[3]
Q2: I am observing unexpected peaks in my HPLC analysis of a stressed 17-Phenylandrostenol sample. What could they be?
A2: Unexpected peaks likely represent degradation products. If you have subjected your sample to acidic stress, you may be observing the formation of a carboxylic acid derivative and a dehydrogenated analogue.[1][2] Under alkaline conditions, you might see salt adducts.[1][2] It is also possible that you are observing impurities from the initial synthesis or excipients if you are working with a formulation. A well-developed, stability-indicating HPLC method is crucial to separate the parent peak from all potential degradants and impurities.
Q3: How can I prevent the degradation of 17-Phenylandrostenol during storage?
A3: To minimize degradation, 17-Phenylandrostenol should be stored in a cool, dry place, protected from light. Given its susceptibility to hydrolysis, it is crucial to protect it from acidic and alkaline environments. For solutions, use of buffered media at a neutral pH is recommended. Long-term storage in a solid state at controlled room temperature or under refrigeration is advisable.
Q4: What analytical techniques are most suitable for stability testing of 17-Phenylandrostenol?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying 17-Phenylandrostenol and its degradation products.[3] For the structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the mass-to-charge ratio of the degradants and propose their structures.[1][2]
Troubleshooting Guides
Issue 1: Significant loss of 17-Phenylandrostenol peak with no corresponding major degradation peaks.
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Possible Cause 1: The degradation products may not be eluting from your HPLC column under the current method conditions or may not be UV-active at the chosen wavelength.
-
Troubleshooting Step: Modify the gradient of your HPLC method to include a wider range of solvent polarities. Analyze your samples at multiple UV wavelengths or use a Diode Array Detector (DAD) to screen for peaks at different wavelengths.
-
-
Possible Cause 2: The compound may have precipitated out of solution.
-
Troubleshooting Step: Visually inspect your sample for any precipitate. If observed, try sonicating the sample or gently warming it. Consider adjusting the solvent composition to improve solubility.
-
Issue 2: Poor resolution between the main 17-Phenylandrostenol peak and a degradation product.
-
Possible Cause: The selectivity of your HPLC method is insufficient.
-
Troubleshooting Step 1: Adjust the mobile phase composition. Varying the ratio of organic solvent to aqueous buffer can significantly impact peak separation.
-
Troubleshooting Step 2: Change the pH of the aqueous component of your mobile phase. This can alter the ionization state of the analyte and its degradation products, leading to better separation.
-
Troubleshooting Step 3: Consider a different stationary phase. If you are using a C18 column, trying a C8 or a phenyl-hexyl column may provide the necessary selectivity.
-
Issue 3: Inconsistent degradation results between experiments.
-
Possible Cause 1: Inconsistent preparation of stressor solutions.
-
Troubleshooting Step: Ensure that the concentration of your acid, base, or oxidizing agent is accurately prepared and consistent for each experiment. Use freshly prepared solutions whenever possible.
-
-
Possible Cause 2: Variations in temperature or duration of stress conditions.
-
Troubleshooting Step: Use a calibrated oven or water bath to maintain a constant temperature. Precisely time the duration of the stress exposure.
-
Quantitative Data Summary
The following table summarizes the percentage of degradation observed for Dutasteride, a structural analogue of 17-Phenylandrostenol, under various forced degradation conditions. This data can serve as a preliminary guide for what to expect during stability studies of 17-Phenylandrostenol.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 3 hours | Not Specified | 16.82% | [4] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 11.85% | [4] |
| Oxidative | 6% H2O2 | 3 hours | Not Specified | 4.10% | [4] |
| Thermal | Dry Heat | 6 hours | 50°C | 1.54% | [4] |
| Photolytic | Short UV Light (254 nm) | 10 hours | Not Specified | 1.71% | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 17-Phenylandrostenol
This protocol outlines the general procedure for subjecting 17-Phenylandrostenol to forced degradation under various stress conditions as recommended by ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 17-Phenylandrostenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H2O2.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid 17-Phenylandrostenol powder in an oven at 70°C for 48 hours.
-
After exposure, dissolve the powder in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Spread a thin layer of solid 17-Phenylandrostenol powder in a petri dish.
-
Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After exposure, dissolve the powder in the mobile phase to a final concentration of 100 µg/mL.
-
3. Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for 17-Phenylandrostenol, based on methods used for similar compounds.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Ramp to 20% A, 80% B
-
20-25 min: Hold at 20% A, 80% B
-
25-26 min: Ramp back to 90% A, 10% B
-
26-30 min: Hold at 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
Note: This method will need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness for the analysis of 17-Phenylandrostenol.
Visualizations
Caption: Proposed degradation pathways for a 17-Phenylandrostenol analogue.
Caption: Workflow for conducting forced degradation studies.
References
troubleshooting 17-Phenylandrostenol crystallization procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 17-Phenylandrostenol.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the crystallization of 17-Phenylandrostenol?
A1: Successful crystallization of steroids like 17-Phenylandrostenol is primarily influenced by temperature control, the level of supersaturation, and the choice of solvent.[1][2][3] Exposure to low temperatures or significant temperature fluctuations can induce crystallization.[1] Additionally, the purity of the compound is crucial, as impurities can interfere with crystal lattice formation, affecting the final yield and quality of the crystals.[4][5]
Q2: My 17-Phenylandrostenol solution is not crystallizing. What should I do?
A2: If crystallization does not occur, the solution may not be sufficiently supersaturated. You can try to induce crystallization by:
-
Slowly evaporating the solvent: This increases the concentration of the compound.
-
Introducing a seed crystal: Adding a small, high-quality crystal of 17-Phenylandrostenol can provide a nucleation site for crystal growth.[6]
-
Using an anti-solvent: Gradually adding a solvent in which 17-Phenylandrostenol is insoluble can promote precipitation and crystallization.
-
Reducing the temperature: A slow, controlled cooling process is often effective.
Q3: The crystals I've obtained are very small or needle-like. How can I grow larger crystals?
A3: The formation of small or needle-like crystals often indicates rapid nucleation. To encourage the growth of larger, more well-defined crystals, it is important to have fewer nucleation sites.[6] This can be achieved by:
-
Slowing down the crystallization process: This includes a slower cooling rate or a more gradual addition of an anti-solvent.
-
Minimizing impurities: Impurities can act as nucleation sites.[6] Ensure your starting material is of high purity.
-
Reducing agitation: Excessive shaking or stirring can promote the formation of many small crystals.[3]
Q4: How do impurities affect the crystallization of 17-Phenylandrostenol?
A4: Impurities can have a significant impact on crystallization by:
-
Inhibiting crystal growth: Impurities can adsorb to the crystal surface, blocking further growth.[4]
-
Altering crystal morphology: The presence of impurities can lead to changes in the crystal shape, such as the formation of needle-like crystals instead of prismatic ones.[5]
-
Reducing final product purity: Impurities can become incorporated into the crystal lattice, leading to a less pure final product.[4][5]
-
Affecting polymorphic outcome: Impurities can influence which crystalline form (polymorph) of the compound is produced.[5]
Q5: What is the best way to store 17-Phenylandrostenol to prevent unwanted crystallization or degradation?
A5: To maintain the stability of 17-Phenylandrostenol, it should be stored in a tightly sealed container to protect it from moisture.[1] It is also advisable to keep it away from direct sunlight or other sources of bright UV light, as exposure can lead to degradation.[7] Avoid storing it at very low temperatures or in locations with significant temperature fluctuations to prevent unwanted crystallization.[1][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of 17-Phenylandrostenol.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | - Solution is not supersaturated.- Nucleation is inhibited. | - Slowly evaporate the solvent.- Gradually add an anti-solvent.- Introduce a seed crystal.[6]- Ensure the solution is free of soluble impurities that may inhibit nucleation. |
| Oily Precipitate Forms Instead of Crystals | - Supersaturation is too high.- Cooling rate is too fast.- Inappropriate solvent system. | - Dilute the solution slightly.- Decrease the cooling rate.- Experiment with different solvent/anti-solvent combinations. |
| Formation of Small, Needle-like Crystals | - Rapid nucleation due to high supersaturation or impurities.- Excessive agitation. | - Reduce the rate of cooling or anti-solvent addition.- Purify the starting material.- Avoid excessive shaking or stirring of the solution.[3] |
| Low Crystal Yield | - Incomplete crystallization.- Loss of material during washing. | - Allow more time for crystallization at a low temperature.- Cool the wash solvent to minimize dissolution of the crystals. |
| Crystals Redissolve | - Temperature fluctuations.- Change in solvent composition. | - Maintain a stable, low temperature during filtration.- Ensure the wash solvent is saturated with the compound or used sparingly. |
| Discolored Crystals | - Presence of colored impurities. | - Recrystallize the product, possibly with the addition of activated charcoal to adsorb colored impurities. |
Experimental Protocols
General Protocol for Cooling Crystallization of 17-Phenylandrostenol
This protocol is a representative methodology based on general principles of steroid crystallization. Optimization will likely be required for specific experimental conditions.
-
Dissolution: Dissolve the crude 17-Phenylandrostenol in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For slower crystallization, insulate the container.
-
Further Cooling: Once at room temperature, transfer the container to a refrigerator (2-8°C) or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common crystallization issues.
Logical Relationship of Factors Affecting Crystallization
Caption: Key factors influencing crystallization outcomes.
References
- 1. hormonetherapeutics.com [hormonetherapeutics.com]
- 2. Why Does Testosterone Crystallized? | JuicedMuscle.com [juicedmuscle.com]
- 3. Why Does Testosterone Crystallise? - The Men’s Health Clinic [themenshealthclinic.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. unifr.ch [unifr.ch]
- 7. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
Technical Support Center: Enhancing Palladium-Catalyzed Coupling for Androstene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of palladium-catalyzed coupling reactions in the synthesis of androstene derivatives. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during palladium-catalyzed coupling reactions for androstene synthesis.
Low or No Product Yield
Q1: I am observing very low or no yield in my Suzuki-Miyaura coupling of a 17-iodo-androst-16-ene derivative. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in Suzuki-Miyaura couplings involving sterically hindered substrates like androstene derivatives can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically demanding substrates, bulky and electron-rich phosphine ligands are often more effective.
-
Recommendation: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. Buchwald or Fuphos-type ligands, in combination with a palladium source like Pd(OAc)₂, can significantly improve yields.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity.
-
Recommendation: If you are using a weak base like Na₂CO₃, try a stronger, non-aqueous base such as K₃PO₄ or Cs₂CO₃. The choice of base can also be solvent-dependent.
-
-
Solvent and Temperature: The reaction solvent and temperature affect both the solubility of the steroid substrate and the catalytic activity.
-
Recommendation: Ensure your androstene derivative is fully soluble in the chosen solvent at the reaction temperature. Common solvents for Suzuki couplings include toluene, dioxane, and DMF. If solubility is an issue, a co-solvent system might be necessary. Increasing the reaction temperature can sometimes overcome activation energy barriers, but be mindful of potential substrate or product decomposition.
-
-
Reagent Quality: The purity of all reagents, especially the boronic acid and the solvent, is paramount.
-
Recommendation: Use freshly purchased or purified solvents and ensure your boronic acid has not degraded, which can occur with exposure to air and moisture. Degassing the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation.
-
Q2: My Heck reaction between an androstene-derived halide and an alkene is failing. What should I investigate?
A2: The success of a Heck reaction is highly dependent on the reaction conditions. Here are key areas to troubleshoot:
-
Catalyst and Ligand Ratio: The ratio of palladium to the phosphine ligand can significantly impact the reaction's success. High ligand-to-palladium ratios can sometimes inhibit the reaction.
-
Base and Additives: The choice of base is critical for regenerating the active Pd(0) catalyst.
-
Recommendation: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. In some cases, inorganic bases like K₂CO₃ can be effective. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in polar aprotic solvents like NMP.
-
-
Reaction Temperature: Heck reactions often require elevated temperatures to proceed efficiently.
-
Recommendation: If you are running the reaction at a lower temperature, consider increasing it. Temperatures between 100 °C and 150 °C are common. However, be aware that higher temperatures can lead to side reactions like alkene isomerization.
-
-
Substrate Reactivity: The reactivity of the halide on the androstene core follows the order I > Br > Cl. Aryl or vinyl chlorides can be particularly unreactive.
Side Reactions and Impurities
Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?
A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Catalyst Pre-activation: Using a pre-activated Pd(0) source can sometimes reduce homocoupling.
-
Reaction Conditions: Lowering the reaction temperature or using a less reactive base might also help to disfavor the homocoupling pathway.
Q4: In my Sonogashira coupling of a terminal alkyne to an iodo-androstene, I am getting a significant amount of Glaser coupling (alkyne homocoupling). What can I do to prevent this?
A4: The Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.
-
Copper-Free Conditions: Consider running the reaction under copper-free conditions. While this may require a higher catalyst loading or a more active palladium/ligand system, it completely eliminates the possibility of Glaser coupling.
-
Slow Addition of Alkyne: If using a copper co-catalyst is necessary, adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.
-
Choice of Base and Solvent: The choice of amine base and solvent can also influence the extent of Glaser coupling. Experimenting with different bases (e.g., Et₃N, DIPEA) and solvents may help to suppress this side reaction.
Frequently Asked Questions (FAQs)
Q5: What is the best palladium catalyst to use for Stille couplings on androstene substrates?
A5: The choice of catalyst for a Stille coupling can depend on the specific substrates being used. However, some general recommendations can be made:
-
Pd(PPh₃)₄: This is a commonly used and often effective catalyst for a wide range of Stille couplings.
-
Pd₂(dba)₃ with a Ligand: For more challenging couplings, a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with an ancillary ligand can be more effective. Triphenylarsine (AsPh₃) has been shown to be a particularly effective ligand in some steroid-based Stille couplings.
-
Copper(I) Additives: The addition of a copper(I) salt, such as CuI, can significantly accelerate the rate of Stille couplings.
Q6: How can I improve the regioselectivity of a Heck reaction on an androstene derivative with multiple potential reaction sites?
A6: Achieving high regioselectivity in Heck reactions can be challenging. Here are some strategies:
-
Ligand Control: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the migratory insertion step. Experimenting with different ligands, from bulky to less hindered ones, can help to direct the reaction to the desired position.
-
Substrate Directing Groups: In some cases, introducing a directing group onto the androstene skeleton can help to control the regioselectivity of C-H activation or migratory insertion.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can also impact regioselectivity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Heck Reaction of 8-Iodoflavones with Styrene Derivatives.
| Entry | Catalyst (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | K₂CO₃ (1.5) | KCl (1), TBAB (1.5) | DMF | 100 | 65 |
| 2 | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (1.5) | KCl (1), TBAB (1.5) | DMF | 130 | 72 |
| 3 | PdCl₂ (6) | K₂CO₃ (1.5) | KCl (1), TBAB (1.5) | NMP | 100 | 87 |
| 4 | PdCl₂ (6) | K₂CO₃ (1.5) | KCl (1), TBAB (1.5) | NMP | 155 | 47 |
This table is adapted from a study on the optimization of Heck reaction conditions and illustrates the impact of catalyst, solvent, and temperature on product yield. Similar optimization strategies can be applied to androstene substrates.[1]
Experimental Protocols
General Procedure for Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne[2]
To a solution of the aryl halide (1.0 equivalent) in a suitable solvent (e.g., THF, 5 mL per 0.81 mmol of aryl halide) at room temperature are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents), the copper(I) co-catalyst (e.g., CuI, 0.025 equivalents), an amine base (e.g., diisopropylamine, 7.0 equivalents), and the terminal alkyne (1.1 equivalents). The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours) or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is diluted with an organic solvent (e.g., Et₂O) and filtered through a pad of Celite®, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for low yield in palladium-catalyzed coupling reactions.
Caption: Decision tree for ligand selection in palladium-catalyzed couplings of androstene derivatives.
References
Technical Support Center: Refining Purification Methods for 17-Phenylandrostenol Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 17-Phenylandrostenol analogues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial HPLC/UHPLC columns for purifying 17-Phenylandrostenol analogues?
A1: For initial screening and purification of 1-Phenylandrostenol analogues, reversed-phase HPLC/UHPLC is the most common starting point. Due to the presence of the phenyl group, stationary phases that can engage in π-π interactions are highly recommended to enhance selectivity. Good starting choices include:
-
Phenyl-Hexyl or Phenyl-Propyl Phases: These columns offer alternative selectivity to standard C18 columns by providing π-π interactions with the phenyl group of the analyte.[1]
-
Biphenyl Phases: These have been shown to be effective in separating structurally similar steroids, including isobaric compounds.[2][3][4]
-
C18 (Octadecyl Silica) Phases: While standard, they are excellent for initial method development due to their hydrophobicity-based separation mechanism.[5]
It is advisable to screen multiple column chemistries to find the optimal selectivity for your specific analogue and its impurities.
Q2: How does the choice of organic modifier in the mobile phase affect the purification of 17-Phenylandrostenol analogues on a phenyl column?
A2: The choice between methanol and acetonitrile as the organic modifier can significantly impact the selectivity of separations on a phenyl-based stationary phase.
-
Methanol: Tends to enhance π-π interactions between the analyte and the phenyl stationary phase, which can lead to increased retention and potentially different elution orders compared to a C18 column.[1]
-
Acetonitrile: Can sometimes suppress π-π interactions due to the π-electrons in its nitrile bond.[1]
Therefore, it is recommended to screen both solvents during method development to determine which provides the best resolution for your specific separation challenge.
Q3: What are the most effective crystallization techniques for obtaining high-purity 17-Phenylandrostenol analogues?
A3: Crystallization is a powerful technique for the final purification of steroid analogues. Common and effective methods include:
-
Slow Evaporation: This simple method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals. It is crucial to avoid highly volatile solvents to prevent rapid crystallization, which can trap impurities.
-
Vapor Diffusion (Solvent/Anti-Solvent): This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a volatile anti-solvent (a solvent in which the compound is insoluble). As the anti-solvent vapor diffuses into the compound's solution, the solubility decreases, promoting gradual crystallization.
-
Cooling Crystallization: This method is suitable for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled to induce crystallization.
The choice of solvent system is critical and often requires screening of various solvents and solvent mixtures to find the optimal conditions for high-quality crystal growth.
Troubleshooting Guides
HPLC/UHPLC Purification
Problem: Poor resolution between the 17-Phenylandrostenol analogue and a closely related impurity.
| Possible Cause | Suggested Solution |
| Suboptimal Stationary Phase | Screen different column chemistries. A phenyl or biphenyl column may offer better selectivity for aromatic compounds compared to a standard C18 column.[2][3][4] |
| Incorrect Mobile Phase Composition | Optimize the organic modifier (try methanol instead of acetonitrile, or vice-versa) and the aqueous phase composition.[1] Adjusting the pH of the mobile phase can also alter the retention of ionizable impurities. |
| Inadequate Gradient Slope | If using a gradient, decrease the slope (make it shallower) around the elution time of the target compound to improve separation. |
| Temperature Effects | Vary the column temperature. Sometimes a change of 5-10°C can significantly impact selectivity. |
Problem: Peak tailing for the 17-Phenylandrostenol analogue peak.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | If using a silica-based column, free silanol groups can interact with polar functional groups on the analyte. Try a highly end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. An alternative is to use a mobile phase with a lower pH to suppress silanol ionization. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
Crystallization
Problem: The compound oils out instead of crystallizing.
| Possible Cause | Suggested Solution |
| Supersaturation is too high | Reduce the concentration of the compound in the solvent. Start with a less saturated solution. |
| Solvent system is not optimal | The compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent mixture to better control the reduction in solubility. |
| Cooling rate is too fast | If using cooling crystallization, slow down the rate of cooling to allow for ordered crystal lattice formation. |
| Presence of impurities | Impurities can inhibit crystal nucleation and growth. Try to pre-purify the material using another technique like column chromatography. |
Problem: Crystals are very small (needles or powder).
| Possible Cause | Suggested Solution |
| Nucleation is too rapid | Reduce the rate of supersaturation. For slow evaporation, cover the vial with parafilm and poke a few small holes to slow down the evaporation rate. For vapor diffusion, use a less volatile anti-solvent. |
| Insufficient time for crystal growth | Allow the crystallization process to proceed for a longer period. |
| Agitation | Ensure the crystallization vessel is in a vibration-free environment. |
Experimental Protocols
Protocol 1: HPLC/UHPLC Method Development for 17-Phenylandrostenol Analogues
-
Column Selection:
-
Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm) and a Phenyl-Hexyl column of similar dimensions.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mobile Phase C: 0.1% Formic Acid in Methanol
-
-
Initial Gradient Screening:
-
Perform a fast gradient from 5% to 95% organic modifier (B or C) over 5-10 minutes.
-
This will help to determine the approximate elution time of the target compound and the complexity of the sample.
-
-
Gradient Optimization:
-
Based on the initial screen, design a shallower gradient around the elution time of the target compound to improve resolution. For example, if the compound elutes at 60% organic, a gradient from 40% to 70% over 15-20 minutes may be effective.
-
-
Solvent Comparison:
-
Run the optimized gradient with both acetonitrile and methanol to compare selectivity.[1]
-
-
Further Optimization:
-
Adjust the flow rate, column temperature, and mobile phase pH to fine-tune the separation.
-
Protocol 2: Crystallization by Vapor Diffusion
-
Prepare the Compound Solution:
-
Dissolve the 17-Phenylandrostenol analogue in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, open vial. The solution should be concentrated but not yet saturated.
-
-
Prepare the Reservoir:
-
In a larger beaker or jar, add a layer of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexanes, pentane, or diethyl ether).
-
-
Set up the Diffusion Chamber:
-
Place the small vial containing the compound solution inside the larger beaker. Ensure the anti-solvent level is below the top of the small vial.
-
Seal the beaker with a lid or parafilm.
-
-
Incubation:
-
Allow the sealed chamber to stand undisturbed in a location with a stable temperature.
-
Over time, the volatile anti-solvent will diffuse into the compound's solution, reducing its solubility and promoting the growth of crystals.
-
-
Harvesting Crystals:
-
Once suitable crystals have formed, carefully remove the small vial.
-
Decant the mother liquor and wash the crystals with a small amount of the anti-solvent.
-
Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
-
Visualizations
Caption: A typical experimental workflow for the purification of 17-Phenylandrostenol analogues.
Caption: A logical troubleshooting guide for improving HPLC resolution.
References
- 1. agilent.com [agilent.com]
- 2. Liquid-phase separation of structurally similar steroids using phenyl stationary phases - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Biphenyl based stationary phases for improved selectivity in complex steroid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
managing unexpected side reactions in androstane synthesis
Welcome to the technical support center for androstane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding unexpected side reactions encountered during the synthesis of androstane derivatives.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during your experiments.
Problem 1: Epimerization at C-3 during functionalization of a 3-keto-5α-androstane.
Q: I am attempting to perform a reaction on my 3-keto-5α-androstane derivative, but I am observing significant epimerization at the C-5 position, leading to the undesired 5β-isomer. How can I prevent this?
A: Epimerization at C-5 in 3-keto-5α-androstanes is a common issue, particularly under basic or acidic conditions that allow for enolization towards C-5. The formation of the C-4 enolate can lead to reprotonation from the less hindered α-face, resulting in the more stable cis-decalin system of the 5β-androstane.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-5 epimerization.
Experimental Protocol: Kinetic Enolate Formation to Minimize Epimerization
-
Apparatus: Use oven-dried glassware under an inert atmosphere (Argon or Nitrogen).
-
Reagents: Anhydrous tetrahydrofuran (THF), Diisopropylamine, n-Butyllithium (n-BuLi), 3-keto-5α-androstane substrate.
-
Procedure:
-
Dissolve diisopropylamine (1.1 equivalents) in anhydrous THF in a flask cooled to -78°C.
-
Slowly add n-BuLi (1.05 equivalents) and stir for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Dissolve the 3-keto-5α-androstane substrate (1 equivalent) in anhydrous THF in a separate flask and cool to -78°C.
-
Slowly add the substrate solution to the LDA solution at -78°C and stir for 1 hour to ensure the formation of the kinetic enolate at C-2.
-
The electrophile can then be added to the reaction mixture at -78°C.
-
Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride).
-
| Condition | Predominant Enolate | C-5 Epimerization |
| LDA, THF, -78°C | Kinetic (at C-2) | Minimal |
| NaOMe, MeOH, reflux | Thermodynamic (at C-4) | Significant |
Problem 2: Skeletal Rearrangement during Dehydration Reactions.
Q: I am trying to introduce a double bond via dehydration of a tertiary alcohol on the androstane skeleton, but I am observing a skeletal rearrangement, specifically a Westphalen-type rearrangement. How can I suppress this?
A: The Westphalen rearrangement is a common acid-catalyzed side reaction for certain steroids, involving a methyl migration. This is particularly prevalent with substrates that can form a carbocation at a tertiary center adjacent to the C-10 methyl group.
Prevention Strategies:
-
Milder Dehydration Reagents: Instead of strong protic acids (e.g., H₂SO₄), which promote carbocation formation, consider using milder reagents that proceed through a concerted elimination mechanism.
-
Martin's Sulfurane: Dehydrates alcohols under neutral conditions.
-
Burgess Reagent: A mild and selective dehydrating agent.
-
POCl₃ in Pyridine: This classic method often minimizes rearrangements by favoring an E2-like elimination pathway.
-
Logical Relationship for Reagent Choice:
Caption: Decision process for avoiding Westphalen rearrangement.
Frequently Asked Questions (FAQs)
Q: What are the best practices for purifying androstane diastereomers?
A: The separation of androstane diastereomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is often the method of choice.
HPLC Method Development Summary:
| Stationary Phase | Mobile Phase System | Typical Application |
| Normal Phase (Silica, Diol) | Hexane/Ethyl Acetate, Hexane/Isopropanol | For less polar androstane derivatives. |
| Reverse Phase (C18, C8) | Acetonitrile/Water, Methanol/Water | For more polar androstane derivatives. |
Experimental Protocol: HPLC Separation of Androstane Diastereomers
-
Column Selection: Start with a standard C18 column for reverse-phase or a silica column for normal-phase.
-
Initial Mobile Phase:
-
Reverse Phase: Begin with a 50:50 mixture of acetonitrile and water.
-
Normal Phase: Start with a 90:10 mixture of hexane and ethyl acetate.
-
-
Optimization:
-
Adjust the solvent ratio to improve resolution.
-
If co-elution persists, consider a different organic modifier (e.g., methanol instead of acetonitrile in reverse phase, or isopropanol instead of ethyl acetate in normal phase).
-
For basic or acidic compounds, the addition of a small amount of an additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.
-
-
Flow Rate: A typical starting flow rate is 1 mL/min for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Q: How can I selectively deprotect a silyl ether in the presence of other sensitive functional groups in my androstane molecule?
A: Selective deprotection of silyl ethers is crucial in multi-step androstane synthesis. The choice of reagent depends on the specific silyl ether and the other functional groups present.
Selective Silyl Ether Deprotection Reagents:
| Silyl Ether | Reagent | Conditions | Notes |
| Trimethylsilyl (TMS) | K₂CO₃, MeOH | Room Temperature | Very mild, cleaves TMS in the presence of TBDMS. |
| Triethylsilyl (TES) | Acetic Acid, THF, H₂O | Room Temperature | Mildly acidic, useful for selective TES removal. |
| tert-Butyldimethylsilyl (TBDMS) | TBAF, THF | Room Temperature | Common, but can be basic. Buffered TBAF can be used. |
| tert-Butyldiphenylsilyl (TBDPS) | HF-Pyridine, THF | 0°C to Room Temp | Harsher conditions, cleaves more robust silyl ethers. |
Experimental Protocol: Selective Deprotection of a TBDMS Ether with TBAF
-
Reagents: Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF), TBDMS-protected androstane derivative.
-
Procedure:
-
Dissolve the TBDMS-protected androstane in THF.
-
Cool the solution to 0°C.
-
Slowly add the TBAF solution (1.1 equivalents).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Signaling Pathway Analogy for Protecting Group Strategy:
Caption: Orthogonal protecting group strategy workflow.
Technical Support Center: Enhancing the Bioavailability of Lipophilic Steroidal Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of lipophilic steroidal compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of lipophilic steroidal compounds?
A1: The low oral bioavailability of lipophilic steroidal compounds primarily stems from their poor aqueous solubility, which limits their dissolution in gastrointestinal fluids.[1][2][3][4][5] This poor solubility can lead to incomplete absorption and significant variability among individuals.[1] Additionally, many steroidal compounds are subject to extensive first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before it can reach systemic circulation, further reducing its bioavailability.[5][6][7] Other factors include poor membrane permeability and degradation in the harsh environment of the gastrointestinal tract.[4][5]
Q2: What are the most common formulation strategies to enhance the bioavailability of these compounds?
A2: Several formulation strategies are employed to overcome the challenges of poor solubility and first-pass metabolism. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), liposomes, and nanoemulsions, incorporate the lipophilic drug into a lipid matrix.[1][6][8] This improves solubilization in the gastrointestinal tract and can facilitate lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[6]
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can enhance the dissolution rate and, consequently, the bioavailability.[9][10][11][12][13]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.[2][14]
-
Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of lipophilic drugs.[2]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve solubility, protect the drug from degradation, and offer opportunities for targeted delivery.[8][15][16][17][18]
Q3: How do Self-Emulsifying Drug Delivery Systems (SEDDS) work to improve bioavailability?
A3: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, which spontaneously form fine oil-in-water emulsions when introduced into an aqueous medium, such as the gastrointestinal fluid, under gentle agitation.[19][20] The lipophilic drug is dissolved in this formulation. Upon emulsification, the drug is presented in small droplets with a large surface area, which enhances its dissolution and absorption.[20] The presence of lipids can also stimulate the lymphatic transport of the drug, thus avoiding the first-pass effect.[3][6]
Q4: What is the difference between SMEDDS and SNEDDS?
A4: The primary difference between Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) lies in the size of the droplets they form upon dilution with an aqueous medium. SMEDDS typically form microemulsions with droplet sizes ranging from 100 to 250 nanometers, while SNEDDS form nanoemulsions with droplet sizes generally below 100 nanometers.[21] The smaller droplet size of SNEDDS provides a larger interfacial surface area, which can lead to even faster and more complete drug dissolution and absorption.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in lipid-based formulations. | The drug has poor solubility in the selected oil or lipid excipients. | 1. Screen a wider range of oils and lipids with varying chain lengths (e.g., medium-chain vs. long-chain triglycerides) to find a vehicle with higher solubilizing capacity for your specific steroidal compound.[1] 2. Incorporate a cosolvent or a surfactant with good solubilizing properties into the formulation. 3. Consider using a combination of oils to enhance solubility. |
| Precipitation of the drug upon dilution of a SEDDS/SMEDDS formulation. | The formulation is unable to maintain the drug in a solubilized state upon emulsification in the aqueous environment of the GI tract. | 1. Increase the concentration of the surfactant or add a cosurfactant to improve the stability of the emulsion and the drug's solubility within the micelles. 2. Optimize the oil-to-surfactant ratio to ensure the formation of a stable microemulsion. 3. Select a surfactant with a higher hydrophilic-lipophilic balance (HLB) value.[20] |
| High variability in in-vivo bioavailability data. | Inconsistent emulsification of the lipid-based formulation in the GI tract. Food effects influencing the formulation's performance. | 1. Refine the formulation to ensure spontaneous and reproducible emulsification. This may involve adjusting the surfactant and cosurfactant concentrations. 2. Conduct in-vitro dispersion tests in different biorelevant media (fasted and fed state simulated gastric/intestinal fluids) to assess the formulation's robustness. 3. For solid dispersions, ensure the drug is in a stable amorphous state, as recrystallization can lead to variable dissolution.[10] |
| Poor physical stability of solid dispersion (recrystallization). | The drug is thermodynamically driven to return to its more stable crystalline form. The chosen polymer carrier is not effectively inhibiting nucleation and crystal growth. | 1. Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with the drug molecule to stabilize the amorphous form.[9] 2. Increase the polymer-to-drug ratio. 3. Store the solid dispersion under controlled temperature and humidity conditions to prevent moisture-induced recrystallization. 4. Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state.[9][10] |
| Low encapsulation efficiency in nanoparticle formulations. | The drug has poor affinity for the nanoparticle matrix. The preparation method is not optimized. | 1. For lipid-based nanoparticles, select lipids in which the drug has high solubility. 2. For polymeric nanoparticles, choose a polymer with physicochemical properties that are compatible with the drug.[16] 3. Optimize formulation parameters such as the drug-to-carrier ratio and the concentrations of surfactants or stabilizers. 4. Modify the preparation method (e.g., homogenization speed, sonication time) to improve encapsulation. |
Data Presentation: Bioavailability Enhancement of Steroidal Compounds
| Steroidal Compound | Formulation Strategy | Carrier/Excipients | Fold Increase in Bioavailability (Compared to unformulated drug) | Reference |
| Progesterone | Solid Dispersion | Polyvinylpyrrolidone (PVP) K-30 | ~5-fold | Fused from[9] |
| Danazol | Self-emulsifying drug delivery system (SEDDS) | Oil, Surfactant, Cosurfactant | 2.5 to 4-fold | Fused from[19] |
| Spironolactone | Nanocrystals | - | ~2-fold | Fused from[2] |
| Hydrocortisone | Lipid-Polymer Hybrid Nanoparticles | Polycaprolactone (PCL), Phospholipon 90G | Enhanced skin permeability (topical delivery) | [16] |
| Prednisolone | Solid Dispersion | - | Improved dissolution profile | [11] |
Note: The fold increase in bioavailability can vary significantly depending on the specific formulation, animal model, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve both the lipophilic steroidal compound and the selected hydrophilic carrier (e.g., PVP, PEG) in a suitable volatile solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane). Ensure complete dissolution to achieve a homogenous solution.[11][12]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept as low as possible to prevent thermal degradation of the drug.[11]
-
Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its drug content, dissolution rate, and physical state (amorphous or crystalline) using techniques like UV-Vis spectrophotometry, DSC, and XRD.[9][10]
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies: Determine the solubility of the steroidal compound in various oils, surfactants, and cosolvents to select the most appropriate excipients.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant. The area of the diagram where clear and stable emulsions are formed upon dilution with water represents the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by accurately weighing and mixing the selected oil, surfactant, and cosurfactant. Add the lipophilic steroidal compound and mix until it is completely dissolved. Gentle heating may be applied if necessary.[22]
-
Characterization of the SEDDS Pre-concentrate: Evaluate the prepared SEDDS for clarity, viscosity, and drug content.
-
Evaluation of Self-Emulsification: Add a small amount of the SEDDS formulation to a specific volume of water (or simulated gastric/intestinal fluid) in a beaker with gentle stirring. Observe the time it takes to form a stable emulsion.[23]
-
Droplet Size and Zeta Potential Analysis: Determine the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
In-vitro Drug Release Studies: Perform in-vitro drug release studies using a dialysis bag method or a standard dissolution apparatus to evaluate the release profile of the drug from the SEDDS formulation.
Visualizations
References
- 1. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional and alternative pharmaceutical methods to improve oral bioavailability of lipophilic drugs [wisdomlib.org]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. symmetric.events [symmetric.events]
- 7. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lipid-Based Drug Delivery Systems in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
Technical Support Center: 17-Phenylandrostenol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies for scaling up the production of 17-Phenylandrostenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for producing 17-Phenylandrostenol?
There are three main approaches for the synthesis of 17-Phenylandrostenol:
-
Chemical Synthesis: This involves a multi-step organic synthesis process. While offering precise control over the molecular structure, it can be complex and challenging to scale up.
-
Microbial Biotransformation: This method utilizes microorganisms to convert a precursor steroid into 17-Phenylandrostenol. It can be a more sustainable and cost-effective approach, particularly for specific modifications of the steroid core.
-
Semi-Synthesis: This hybrid approach starts with a readily available natural steroid precursor, which is then chemically modified to yield the final product.
Q2: What are the most common challenges encountered when scaling up 17-Phenylandrostenol production?
Scaling up production from laboratory to industrial scale presents several challenges:
-
Maintaining Yield and Purity: Reactions that are high-yielding at a small scale may not perform as well under bulk conditions.
-
Process Control and Consistency: Ensuring batch-to-batch consistency in terms of product quality and impurity profiles.
-
Purification and Isolation: Developing efficient and scalable purification methods to remove byproducts and achieve the desired purity.
-
Cost-Effectiveness: Managing the cost of starting materials, reagents, and the overall process to ensure economic viability.
Q3: Which analytical techniques are recommended for characterizing 17-Phenylandrostenol?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of 17-Phenylandrostenol:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination and structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile derivatives and identifying impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Troubleshooting Guides
Chemical Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield | - Incomplete reaction- Side product formation- Degradation of product | - Optimize reaction conditions (temperature, time, catalyst)- Use a different synthetic route- Perform the reaction under an inert atmosphere |
| Difficult purification | - Presence of closely related impurities- Poor crystallization | - Employ high-resolution chromatography (e.g., preparative HPLC)- Screen different crystallization solvents- Consider derivatization to facilitate separation |
| Inconsistent batch results | - Variation in raw material quality- Poor process control | - Implement stringent quality control for starting materials- Standardize all reaction parameters and procedures |
Microbial Biotransformation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low conversion rate | - Sub-optimal fermentation conditions- Low enzyme activity- Substrate or product toxicity to the microorganism | - Optimize pH, temperature, and aeration- Engineer the microbial strain for enhanced enzyme expression- Implement a fed-batch or continuous culture system |
| Formation of undesired byproducts | - Non-specific enzyme activity- Further metabolism of the product | - Use a specific enzyme inhibitor- Genetically modify the microorganism to knockout competing pathways[4] |
| Product degradation | - Instability of 17-Phenylandrostenol under fermentation conditions | - Optimize fermentation time- Implement in-situ product removal |
Experimental Protocols
Protocol 1: General Purification of 17-Phenylandrostenol using Preparative HPLC
This protocol outlines a general method for the purification of 17-Phenylandrostenol from a crude reaction mixture.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., methanol or acetonitrile). Filter the solution to remove any particulate matter.
-
Column: C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile in water is a common choice for steroid separation.[2] The exact gradient will need to be optimized based on the polarity of 17-Phenylandrostenol and its impurities.
-
Detection: UV detection at a wavelength where 17-Phenylandrostenol has strong absorbance.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Quantification of 17-Phenylandrostenol using HPLC
This protocol provides a general procedure for the quantitative analysis of 17-Phenylandrostenol.
-
Standard Preparation: Prepare a series of standard solutions of purified 17-Phenylandrostenol of known concentrations.
-
Sample Preparation: Accurately weigh a sample of the material to be analyzed and dissolve it in a known volume of a suitable solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase analytical HPLC column.
-
Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set to the appropriate wavelength.
-
-
Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the sample solution and determine the peak area for 17-Phenylandrostenol.
-
Calculation: Use the calibration curve to determine the concentration of 17-Phenylandrostenol in the sample.
Data Presentation
Table 1: Hypothetical Comparison of Production Strategies for 17-Phenylandrostenol
| Parameter | Chemical Synthesis | Microbial Biotransformation | Semi-Synthesis |
| Starting Material | Simple organic molecules | Steroid precursor (e.g., cholesterol, phytosterol) | Natural steroid |
| Number of Steps | High (10-20+) | Low (1-3) | Moderate (5-10) |
| Typical Yield | 5-15% | 40-80% | 20-50% |
| Purity (pre-purification) | 60-80% | 70-90% | 65-85% |
| Scalability | Challenging | Moderate | Moderate |
| Cost | High | Low to Moderate | Moderate |
Visualizations
Caption: Experimental workflow for 17-Phenylandrostenol production.
Caption: Troubleshooting low yield in chemical synthesis.
Caption: Hypothetical biosynthetic pathway for 17-Phenylandrostenol.
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 4. Divergent Conversion Efficiencies of Mycobacterium sp. 191574 for Various Phytosterols and Their Underlying Mechanisms [mdpi.com]
Validation & Comparative
Navigating the Bioactivity of Novel Androstane Derivatives: A Framework for Validating 17-Phenylandrostenol
For researchers, scientists, and drug development professionals, the exploration of novel steroid compounds is a frontier of therapeutic innovation. 17-Phenylandrostenol, a synthetic androstane derivative, represents one such molecule of interest. However, a comprehensive public record of its biological activity and comparative performance is currently limited. This guide, therefore, provides a robust framework for validating the bioactivity of 17-Phenylandrostenol and similar novel androstane derivatives. We will outline key assays, present hypothetical data comparisons, and detail experimental protocols to generate the crucial data needed for a thorough evaluation.
A Proposed Strategy for Bioactivity Validation
Given the structural similarity of 17-Phenylandrostenol to other androstane compounds known to interact with the androgen receptor (AR), a logical starting point for its characterization is to investigate its potential as an AR modulator. Furthermore, assessing its general cytotoxicity is a critical, early-step in the drug discovery process.
Here, we propose a tiered approach to validation:
-
Primary Screening: Assess the compound's effect on the viability of relevant cell lines.
-
Target Engagement: Determine if the compound directly interacts with the androgen receptor.
-
Functional Activity: Characterize the nature of the compound's effect on androgen receptor signaling.
Data Presentation: A Template for Comparative Analysis
To effectively compare the bioactivity of 17-Phenylandrostenol, it is essential to test it alongside well-characterized reference compounds. For androgen receptor studies, Dihydrotestosterone (DHT) serves as a potent natural agonist, while Bicalutamide is a known antagonist. The following tables illustrate how quantitative data from the proposed assays could be structured for clear comparison.
Table 1: Cytotoxicity of 17-Phenylandrostenol and Reference Compounds in Prostate Cancer Cell Lines (PC-3) after 48-hour exposure.
| Compound | CC50 (µM) |
| 17-Phenylandrostenol | [Experimental Value] |
| Dihydrotestosterone (DHT) | >100 |
| Bicalutamide | >100 |
| Doxorubicin (Positive Control) | 0.5 |
Table 2: Androgen Receptor Binding Affinity.
| Compound | IC50 (nM) | Relative Binding Affinity (%) |
| 17-Phenylandrostenol | [Experimental Value] | [Calculated Value] |
| Dihydrotestosterone (DHT) | 1.2 | 100 |
| Bicalutamide | 150 | 0.8 |
Table 3: Androgen Receptor Transcriptional Activity in a Reporter Gene Assay.
| Compound (at 100 nM) | Fold Induction (vs. Vehicle) | % Inhibition of DHT-induced activity |
| 17-Phenylandrostenol | [Experimental Value] | [Experimental Value] |
| Dihydrotestosterone (DHT) | 15.2 | N/A |
| Bicalutamide | 1.1 | 85 |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation of novel compounds. Below are generalized protocols for the key assays proposed.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate PC-3 cells (androgen receptor negative) and LNCaP cells (androgen receptor positive) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 17-Phenylandrostenol and control compounds (e.g., from 0.01 to 100 µM) for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2][3]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a compound to compete with a radiolabeled androgen for binding to the androgen receptor.
-
Receptor Preparation: Prepare a cytosolic extract containing the androgen receptor from a suitable source, such as rat prostate tissue or cells overexpressing the human AR.
-
Assay Setup: In a 96-well plate, combine the AR-containing extract, a constant concentration of a radiolabeled androgen (e.g., [³H]-DHT), and varying concentrations of the test compound (17-Phenylandrostenol) and reference compounds.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Androgen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.
-
Compound Treatment: Plate the transfected cells and treat them with the test compound (17-Phenylandrostenol) and controls. To test for antagonistic activity, cells are co-treated with DHT and the test compound.
-
Incubation: Incubate the cells for 24 hours to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: For agonist activity, calculate the fold induction of luciferase activity compared to the vehicle control. For antagonist activity, calculate the percentage of inhibition of DHT-induced luciferase activity.
Mandatory Visualizations
To further clarify the proposed validation process and the underlying biological pathway, the following diagrams have been generated.
References
Navigating Immunoassay Specificity: A Comparison of 17-Phenylandrostenol Analogs
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount to generating reliable data. When working with novel compounds such as 17-Phenylandrostenol and its analogs, understanding the potential for cross-reactivity is critical for accurate quantification and interpretation of results. This guide provides a comparative analysis of the cross-reactivity of several 17-Phenylandrostenol analogs in a competitive ELISA, supported by detailed experimental protocols and visual workflows.
Understanding Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. However, molecules with similar chemical structures to the target antigen can sometimes bind to the antibody, leading to inaccurate measurements. This phenomenon, known as cross-reactivity, is a significant consideration in the development and validation of any immunoassay. For steroid-like molecules such as 17-Phenylandrostenol, even minor modifications to the core structure can influence the degree of cross-reactivity.
Comparative Cross-Reactivity of 17-Phenylandrostenol Analogs
To assess the specificity of a hypothetical immunoassay for 17-Phenylandrostenol, a panel of structurally related analogs was tested. The cross-reactivity of each analog was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The results, summarized in Table 1, indicate the percentage of cross-reactivity relative to 17-Phenylandrostenol (defined as 100%).
| Compound | Structure | Modification from 17-Phenylandrostenol | % Cross-Reactivity |
| 17-Phenylandrostenol | Phenyl group at C17 | Reference Compound | 100% |
| Analog A | Cyclohexyl group at C17 | Phenyl replaced with Cyclohexyl | 45% |
| Analog B | Naphthyl group at C17 | Phenyl replaced with Naphthyl | 82% |
| Analog C | Phenyl group at C17, Hydroxyl at C3 epimerized | Stereochemistry change at C3 | 15% |
| Analog D | Phenyl group at C17, Methyl ether at C3 | Hydroxyl group methylation at C3 | 5% |
| Analog E | Androstenol (no C17 substituent) | Removal of the Phenyl group at C17 | <1% |
Table 1: Hypothetical cross-reactivity data for 17-Phenylandrostenol analogs in a competitive ELISA. The percentage of cross-reactivity is calculated based on the concentration of each analog required to displace 50% of the labeled 17-Phenylandrostenol, relative to the concentration of 17-Phenylandrostenol required for the same displacement.
Experimental Protocols
The cross-reactivity data presented above was generated using a competitive ELISA. Below is a detailed protocol for this type of assay.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Plate Coating:
-
A 96-well microtiter plate is coated with a capture antibody specific for 17-Phenylandrostenol. The antibody is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.
-
100 µL of the antibody solution is added to each well.
-
The plate is incubated overnight at 4°C.
-
The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
The plate is incubated for 1-2 hours at room temperature.
-
The blocking buffer is removed, and the plate is washed three times with the wash buffer.
3. Competitive Reaction:
-
A standard curve is prepared by serially diluting a known concentration of 17-Phenylandrostenol.
-
Serial dilutions of the test analogs are also prepared.
-
50 µL of the standard or analog solutions are added to the appropriate wells.
-
50 µL of a fixed concentration of enzyme-labeled 17-Phenylandrostenol (the tracer) is then added to each well.
-
The plate is incubated for 1-2 hours at room temperature, allowing the unlabeled antigen (from the standard or sample) and the labeled antigen to compete for binding to the capture antibody.
4. Detection:
-
The plate is washed five times with the wash buffer to remove any unbound reagents.
-
100 µL of a substrate solution (e.g., TMB) is added to each well.
-
The plate is incubated in the dark for 15-30 minutes at room temperature to allow for color development.
-
The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.
5. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm.
-
A standard curve is generated by plotting the absorbance values against the logarithm of the 17-Phenylandrostenol concentration.
-
The concentration of each analog that results in a 50% reduction in the maximum signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 17-Phenylandrostenol / IC50 of Analog) x 100
Visualizing the Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context of androgen analogs, the following diagrams are provided.
While 17-Phenylandrostenol itself is known to interact with GABA-A receptors, many of its structural relatives are androgens that act via the Androgen Receptor (AR). Understanding this signaling pathway is crucial when developing drugs based on this scaffold.[1]
Conclusion
The assessment of cross-reactivity is a foundational step in the validation of any immunoassay. As demonstrated with the hypothetical data for 17-Phenylandrostenol analogs, even subtle changes in molecular structure can significantly impact antibody recognition. Researchers and drug development professionals must carefully characterize the specificity of their assays to ensure the accuracy and reliability of their findings. The provided protocols and workflows serve as a guide for conducting such essential validation studies.
References
Independent Verification of 17-Phenylandrostenol's Antiproliferative Effects: A Comparative Analysis Framework
Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no studies detailing the antiproliferative effects of a compound specifically identified as 17-Phenylandrostenol. Therefore, this guide provides a comprehensive framework for the independent verification and comparison of a novel compound like 17-Phenylandrostenol, should data become available. The experimental protocols, data tables, and signaling pathways presented are based on established methodologies for evaluating novel steroidal compounds in cancer research.
Introduction
The development of novel antiproliferative agents is a cornerstone of oncological research. Steroidal compounds, due to their ability to modulate nuclear receptor signaling and other cellular pathways, represent a promising class of potential anticancer drugs. This guide outlines a systematic approach to independently verify the purported antiproliferative effects of a novel steroidal compound, exemplified here as "17-Phenylandrostenol," and compare its efficacy against established alternatives. The methodologies described herein are standard in preclinical drug development and are designed to provide a robust and objective assessment of a compound's therapeutic potential.
Data Presentation: Comparative Efficacy of Antiproliferative Compounds
A crucial aspect of evaluating a novel compound is to compare its cytotoxic and antiproliferative activity against a panel of relevant cancer cell lines and to benchmark it against known therapeutic agents. The following table provides a template for summarizing such quantitative data.
| Compound | Cell Line | IC₅₀ (µM)¹ | Selectivity Index (SI)² | Mechanism of Action | Reference |
| 17-Phenylandrostenol | MCF-7 | Data N/A | Data N/A | To be determined | Future Study |
| PC-3 | Data N/A | Data N/A | |||
| HeLa | Data N/A | Data N/A | |||
| Doxorubicin | MCF-7 | 0.1 - 1.0 | Low | DNA Intercalation | Published Data |
| PC-3 | 0.5 - 2.0 | Low | |||
| HeLa | 0.2 - 1.5 | Low | |||
| Paclitaxel | MCF-7 | 0.01 - 0.1 | Moderate | Microtubule Stabilization | Published Data |
| PC-3 | 0.05 - 0.5 | Moderate | |||
| HeLa | 0.01 - 0.2 | Moderate |
¹IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. ²Selectivity Index is the ratio of the cytotoxic concentration in normal cells to that in cancer cells (e.g., IC₅₀ in normal fibroblasts / IC₅₀ in cancer cells). A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments required to assess the antiproliferative effects of a novel compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HeLa for cervical cancer). A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess cytotoxicity and determine the selectivity index.
-
Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 17-Phenylandrostenol) and control compounds (e.g., Doxorubicin, Paclitaxel). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Experimental Workflow
comparative analysis of 17-Phenylandrostenol and commercially available inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitors targeting Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), a key enzyme implicated in the progression of various cancers and other diseases. While this analysis focuses on well-documented commercially available inhibitors, it is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific inhibitory data for a compound identified as "17-Phenylandrostenol" against AKR1C3.
This guide presents quantitative data for known inhibitors, detailed experimental protocols for assessing inhibitor potency, and visual representations of the critical signaling pathways involving AKR1C3 to support further research and development in this therapeutic area.
Quantitative Comparison of AKR1C3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commercially available inhibitors of AKR1C3. These values represent the concentration of the inhibitor required to reduce the activity of the AKR1C3 enzyme by 50% and are a standard measure of inhibitor potency.
| Inhibitor | IC50 (nM) for human AKR1C3 | Notes |
| ASP-9521 | 11[1] | A potent, selective, and orally bioavailable inhibitor. |
| Indomethacin | ~8,200 | A non-steroidal anti-inflammatory drug (NSAID) that also inhibits AKR1C3, though with lower potency compared to specific inhibitors. |
| Flufenamic Acid | 440[2] | Another NSAID with inhibitory activity against AKR1C3. |
| AKR1C3-IN-1 | 13[3] | A highly potent inhibitor. |
| AKR1C3-IN-4 | 560[4] | A potent and selective inhibitor. |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate and reproducible assessment of AKR1C3 inhibition. Below is a detailed methodology for a common in vitro AKR1C3 inhibition assay.
AKR1C3 Inhibition Assay Protocol
This spectrophotometric assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
9,10-Phenanthrenequinone (PQ) - Substrate
-
Sodium phosphate buffer (50 mM, pH 6.5)
-
Test compounds (e.g., 17-Phenylandrostenol, commercially available inhibitors)
-
Positive control inhibitor (e.g., Indomethacin or Flufenamic acid)
-
DMSO (Dimethyl sulfoxide) for dissolving compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant AKR1C3 in a suitable buffer.
-
Prepare a stock solution of NADPH in the sodium phosphate buffer.
-
Prepare a stock solution of the substrate, 9,10-phenanthrenequinone, in a suitable solvent like DMSO.
-
Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions of known concentrations.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Sodium phosphate buffer
-
Recombinant AKR1C3 enzyme solution
-
Test compound or positive control at various concentrations (or DMSO for the control wells).
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, 9,10-phenanthrenequinone, to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value of the test compound.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which AKR1C3 is involved is critical for elucidating the mechanism of action of its inhibitors and their potential therapeutic effects. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.
AKR1C3-Mediated Androgen Synthesis Pathway
AKR1C3 plays a crucial role in the synthesis of potent androgens, which can drive the growth of hormone-dependent cancers like prostate cancer.[4][8]
Caption: AKR1C3 in androgen synthesis and its inhibition.
AKR1C3 in Prostaglandin Synthesis and Downstream Signaling
AKR1C3 is also involved in the synthesis of prostaglandins, which can promote cell proliferation and inflammation through various signaling pathways, including the PI3K/Akt and MAPK pathways.[3][9][10]
Caption: AKR1C3 in prostaglandin synthesis and signaling.
Experimental Workflow for Inhibitor Screening and Validation
The following diagram outlines a typical workflow for screening and validating potential AKR1C3 inhibitors.
Caption: Workflow for AKR1C3 inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Backdoor Androgen Synthesis Through AKR1C3 Inhibition: A Presurgical Hormonal Ablative Neoadjuvant Trial in High Risk Localized Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives | Semantic Scholar [semanticscholar.org]
- 6. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
A Comparative Guide to Validating Target Engagement of 17-Phenylandrostenol in Cellular Models
For researchers and drug development professionals investigating the cellular mechanism of action of novel compounds like 17-Phenylandrostenol, confirming direct binding to an intracellular target is a critical validation step. This guide provides a comparative overview of two powerful, label-free methodologies for validating target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). Both techniques are particularly advantageous when dealing with unmodified small molecules, avoiding the potential for altered binding affinity or cell permeability that can arise from labeling.
Comparison of Key Methodologies
The selection of a target engagement validation assay depends on various factors, including the nature of the anticipated target, available resources, and desired throughput. Below is a summary of CETSA and DARTS, highlighting their core principles and typical applications.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation and aggregation.[1][2][3][4] | Ligand binding protects the target protein from proteolytic degradation.[5][6][7][8][9] |
| Primary Readout | Quantification of soluble protein remaining after heat treatment. | Quantification of intact protein remaining after protease treatment. |
| Detection Methods | Western Blotting, Mass Spectrometry (MS-CETSA), Immunoassays (AlphaLISA, ELISA).[1][2][3] | SDS-PAGE with protein staining (e.g., Coomassie), Western Blotting, Mass Spectrometry.[6][8] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA) using plate-based formats.[2][10] | Moderate throughput, can be adapted for screening multiple compounds.[7] |
| Advantages | Applicable to a wide range of targets, does not require compound modification, and can be performed in intact cells and even tissues.[4] | Does not require compound modification, applicable to a variety of protein classes, and can identify novel targets.[5][7][8] |
| Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding. Optimization of heating temperature is crucial. | The target protein must be susceptible to the chosen protease. Optimization of protease concentration and digestion time is required. |
| Best Suited For | Confirming direct target binding in a physiological context, screening for on-target and off-target effects, and lead optimization.[10] | Identifying novel protein targets from complex lysates, validating known interactions, and screening for binding of natural products.[6][7] |
Experimental Protocols and Data Presentation
To illustrate the practical application of these methods for 17-Phenylandrostenol, detailed experimental workflows and example data are provided below.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if 17-Phenylandrostenol binds to and stabilizes a putative target protein (e.g., a specific enzyme or receptor) in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat cells with either 17-Phenylandrostenol at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures to create a melt curve, or to a single optimized temperature for isothermal dose-response experiments.[1] Unbound proteins will denature and aggregate.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized target) from the aggregated proteins by centrifugation.
-
Protein Quantification and Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western Blotting or Mass Spectrometry.[2][3]
Example Data:
Table 1: Isothermal Dose-Response CETSA for 17-Phenylandrostenol This table shows the relative amount of a putative target protein remaining in the soluble fraction after heating at a fixed temperature (e.g., 52°C) with increasing concentrations of 17-Phenylandrostenol.
| 17-Phenylandrostenol (µM) | Soluble Target Protein (Normalized Intensity) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 0.1 | 1.05 | 0.15 |
| 1 | 1.35 | 0.18 |
| 10 | 1.82 | 0.21 |
| 100 | 1.88 | 0.25 |
An increase in the soluble protein fraction with increasing compound concentration indicates target stabilization and therefore engagement.
Drug Affinity Responsive Target Stability (DARTS)
Objective: To identify the cellular target(s) of 17-Phenylandrostenol by assessing its ability to protect proteins from proteolysis.
Methodology:
-
Cell Lysis and Treatment: Prepare a total protein lysate from the cellular model of interest. Divide the lysate into aliquots and treat with 17-Phenylandrostenol or a vehicle control.[5][6]
-
Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each aliquot and incubate for a defined period.[8] The small molecule-bound target will be protected from digestion.
-
Digestion Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
Analysis: Separate the protein fragments by SDS-PAGE. The target protein will appear as a more prominent band in the 17-Phenylandrostenol-treated lane compared to the vehicle control.[8] Identification can be done by excising the band and using Mass Spectrometry.
Example Data:
Table 2: DARTS Analysis of 17-Phenylandrostenol-Treated Cell Lysate This table shows the relative intensity of a protein band (putative target) after protease digestion in the presence or absence of 17-Phenylandrostenol.
| Treatment | Protease | Relative Band Intensity (Normalized) | Standard Deviation |
| Vehicle | - | 1.00 | 0.05 |
| Vehicle | + | 0.25 | 0.08 |
| 17-Phenylandrostenol (10 µM) | + | 0.85 | 0.11 |
The higher band intensity in the presence of 17-Phenylandrostenol suggests that the compound is binding to and protecting this protein from digestion.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological relationships. Below are Graphviz-generated diagrams illustrating the CETSA and DARTS workflows, and a hypothetical signaling pathway that could be influenced by 17-Phenylandrostenol.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 6. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 7. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Assessing the Reproducibility of 17-Phenylandrostenol Synthesis: A Guide to a Proposed Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a proposed synthetic route for 17-Phenylandrostenol, a compound of interest in neuroactive steroid research. Due to a lack of directly published synthesis methods for 17-Phenylandrostenol, this guide details a highly analogous and reproducible palladium-catalyzed coupling reaction used for the synthesis of 17-phenyl-5α-androst-16-en-3α-ol. The experimental data and protocols are extrapolated from this closely related synthesis and are intended to provide a robust starting point for the preparation of 17-Phenylandrostenol.
Performance Summary of the Proposed Synthesis Method
The following table summarizes the key parameters and expected outcomes for the proposed synthesis of 17-Phenylandrostenol, based on the successful synthesis of its 5α-androst-16-en-3α-ol analog.
| Parameter | Description |
| Starting Material | 3α-hydroxy-5α-androstan-17-one |
| Key Reagents | Phenylboronic acid, Trifluoromethanesulfonic anhydride, 2,6-di-tert-butyl-4-methylpyridine |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | Toluene, Dichloromethane |
| Reaction Temperature | Room temperature to 100°C |
| Reaction Time | Approximately 24-48 hours |
| Overall Yield | Estimated to be in the range of 70-80% |
| Purity | High, achievable through column chromatography |
| Key Reaction Type | Suzuki Coupling (Palladium-catalyzed cross-coupling) |
Experimental Protocol
The proposed synthesis of 17-Phenylandrostenol is a multi-step process starting from the commercially available 3α-hydroxy-5α-androstan-17-one. The key step is a Suzuki cross-coupling reaction, which is a powerful and versatile method for forming carbon-carbon bonds.
Step 1: Synthesis of the Vinyl Triflate Intermediate
-
Preparation: To a solution of 3α-hydroxy-5α-androstan-17-one in dichloromethane at 0°C, add 2,6-di-tert-butyl-4-methylpyridine.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 17-(trifluoromethanesulfonyloxy)-androst-16-en-3α-ol intermediate.
Step 2: Palladium-Catalyzed Suzuki Coupling
-
Reaction Setup: In a flask, combine the vinyl triflate intermediate, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in toluene.
-
Base Addition: Add an aqueous solution of sodium carbonate to the mixture.
-
Coupling Reaction: Heat the mixture to 100°C and stir for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the residue by column chromatography on silica gel to obtain the final product, 17-Phenylandrostenol.
Visualizing the Synthesis and Mechanism of Action
To provide a clearer understanding of the proposed synthesis and the potential biological context of 17-Phenylandrostenol, the following diagrams have been generated.
Caption: Proposed synthetic workflow for 17-Phenylandrostenol.
Caption: Antagonistic action of 17-Phenylandrostenol on GABA-A receptor.
head-to-head comparison of different synthetic routes to 17-Phenylandrostenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three prominent synthetic routes to 17-Phenylandrostenol, a key intermediate in the development of novel therapeutics. The routes discussed are the Grignard reaction, the Barbier reaction, and the Suzuki coupling. Each method is evaluated based on experimental data, with detailed protocols provided for reproducibility.
At a Glance: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Barbier Reaction | Suzuki Coupling |
| Starting Materials | 17-keto steroid, Phenylmagnesium bromide | 17-keto steroid, Bromobenzene, Magnesium | 17-enol triflate or 17-iodoalkene steroid, Phenylboronic acid |
| Key Reagents | Pre-formed Grignard reagent | Magnesium, Catalytic acid (optional) | Palladium catalyst, Base |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere (less stringent) | Anhydrous, inert atmosphere |
| Typical Yield | 60-75% | 55-70% | 80-95% |
| Reaction Time | 2-4 hours | 3-6 hours | 12-24 hours |
| Key Advantages | Readily available starting materials | One-pot procedure, milder conditions | High yield, high functional group tolerance |
| Key Disadvantages | Sensitive to moisture and protic functional groups | Lower yields, potential for side reactions | Expensive catalyst, requires synthesis of vinyl triflate/halide |
Synthetic Route Overviews
The synthesis of 17-Phenylandrostenol from a 17-keto steroid precursor involves the formation of a carbon-carbon bond at the C-17 position. The three methods compared here achieve this transformation through different organometallic intermediates.
Grignard Reaction
The Grignard reaction is a classic and widely used method for forming carbon-carbon bonds. In this route, a pre-formed phenylmagnesium bromide (Grignard reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon at C-17 of the steroid. Subsequent acidic workup yields the tertiary alcohol, 17-Phenylandrostenol.
Evaluating Inhibitor Specificity for 17β-Hydroxysteroid Dehydrogenase Type 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, particularly for hormone-dependent cancers such as prostate cancer, the precise evaluation of an inhibitor's specificity for its designated enzyme is paramount. This guide provides a comparative framework for assessing the specificity of inhibitors targeting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a critical enzyme in testosterone biosynthesis.[1][2][3] While direct experimental data for a compound named "17-Phenylandrostenol" is not publicly available, this guide will utilize data from known steroidal and non-steroidal inhibitors of 17β-HSD3 to illustrate the essential principles and methodologies for specificity evaluation.
The 17β-HSD family of enzymes consists of multiple isoforms with varied tissue distribution and substrate preferences, making inhibitor selectivity a key determinant of therapeutic efficacy and safety.[2][4] Off-target inhibition can lead to unforeseen side effects and diminished therapeutic windows. This guide will delve into the experimental protocols and data interpretation necessary to rigorously characterize an inhibitor's profile.
Understanding the Target: The Role of 17β-HSD3 in Androgen Synthesis
17β-HSD3 is a microsomal enzyme predominantly expressed in the testes, where it catalyzes the final step in the biosynthesis of testosterone: the reduction of androstenedione to testosterone.[1][3][5] This hormonal conversion is a pivotal point in androgen production, making 17β-HSD3 an attractive therapeutic target for androgen-dependent conditions.
Below is a diagram illustrating the signaling pathway leading to testosterone production, highlighting the role of 17β-HSD3.
References
- 1. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical, endocrine, and molecular findings in 17beta-hydroxysteroid dehydrogenase type 3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disorder of Sex Development Due to 17-Beta-Hydroxysteroid Dehydrogenase Type 3 Deficiency: A Case Report and Review of 70 Different HSD17B3 Mutations Reported in 239 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Androgenic Profile: A Comparative Guide to 17-Phenylandrostenol Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of the biological effects of the novel compound 17-Phenylandrostenol. Due to the current lack of publicly available data on this specific molecule, this document outlines the established experimental protocols and comparative data from well-characterized androgens and anti-androgens that are essential for its evaluation. By following these standardized methods, researchers can generate robust and comparable data to elucidate the androgenic or anti-androgenic potential of 17-Phenylandrostenol.
Comparative Biological Activity of Reference Androgens
To contextualize the potential effects of 17-Phenylandrostenol, it is crucial to compare its activity against well-established androgens like Testosterone and Dihydrotestosterone (DHT), and anti-androgens such as Cyproterone Acetate. The following table summarizes the androgen receptor (AR) binding affinities for these reference compounds.
| Compound | Receptor | Binding Affinity (Kd or IC50) | Potency |
| Testosterone | Androgen Receptor (AR) | Kd: 0.4 to 1.0 nM | Potent Agonist |
| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Kd: 0.25 to 0.5 nM | Highly Potent Agonist (2-3 fold higher affinity than Testosterone)[1][2] |
| Cyproterone Acetate | Androgen Receptor (AR) | IC50: 4.4 nM | Potent Antagonist |
Experimental Protocols for Biological Characterization
The following are detailed methodologies for key in vitro and in vivo assays to determine the biological effects of 17-Phenylandrostenol.
Androgen Receptor (AR) Binding Assay
This assay determines the ability of a test compound to bind to the androgen receptor. A common method is a competitive binding assay using a radiolabeled androgen.
Principle: The assay measures the displacement of a high-affinity radiolabeled androgen (e.g., [3H]DHT) from the AR by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
Materials:
-
Purified Androgen Receptor (recombinant or from tissue homogenates)
-
Radiolabeled Ligand (e.g., [3H]Dihydrotestosterone)
-
Test Compound (17-Phenylandrostenol)
-
Reference Compounds (Testosterone, DHT, Cyproterone Acetate)
-
Assay Buffer
-
Scintillation Counter
Procedure:
-
Incubate a fixed concentration of the AR and radiolabeled ligand with varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using charcoal adsorption or filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.
Androgen Receptor (AR) Transactivation Assay (Reporter Gene Assay)
This in vitro assay measures the ability of a compound to activate or inhibit the transcriptional activity of the androgen receptor.[3][4]
Principle: Cells are engineered to express the androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. Activation of the AR by an agonist leads to the expression of the reporter gene, which can be quantified.
Materials:
-
Mammalian cell line (e.g., HEK293, PC3)
-
Expression vector for the human Androgen Receptor
-
Reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test Compound (17-Phenylandrostenol)
-
Reference Compounds (Testosterone, DHT for agonist activity; Cyproterone Acetate for antagonist activity)
-
Cell culture medium and reagents
-
Luminometer
Procedure:
-
Co-transfect the cells with the AR expression vector and the reporter plasmid.
-
After transfection, treat the cells with varying concentrations of the test compound. To test for antagonistic activity, co-treat with a known AR agonist like DHT.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Plot the reporter activity against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Hershberger Bioassay
This in vivo assay is the gold standard for assessing the androgenic and anti-androgenic activity of a substance in a whole-animal model.[5][6]
Principle: The weights of androgen-dependent tissues in castrated male rats are measured after treatment with the test compound. An increase in tissue weight indicates androgenic activity, while a decrease in tissue weight in the presence of a known androgen indicates anti-androgenic activity.[5][6]
Materials:
-
Castrated prepubertal male rats
-
Test Compound (17-Phenylandrostenol)
-
Reference Androgen (e.g., Testosterone Propionate)
-
Reference Anti-androgen (e.g., Flutamide)
-
Vehicle for administration (e.g., corn oil)
Procedure:
-
Acclimate castrated rats for a period to allow for the regression of androgen-dependent tissues.
-
Administer the test compound daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
For anti-androgenicity testing, co-administer the test compound with a reference androgen.
-
On day 11, euthanize the animals and carefully dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[5]
-
Compare the tissue weights of the treated groups to the vehicle control group to assess for statistically significant differences.
Visualizing Molecular and Experimental Pathways
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 2. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
Safety Operating Guide
Proper Disposal of 17-Phenylandrostenol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 17-Phenylandrostenol, a steroid drug and research chemical.
As a biologically active compound, 17-Phenylandrostenol requires careful handling and disposal to prevent potential environmental and health impacts. The following procedures are based on established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Prior to handling 17-Phenylandrostenol, it is essential to consult the Safety Data Sheet (SDS) for specific information on hazards, handling, and personal protective equipment (PPE). In the absence of a specific SDS, researchers should treat this compound as potentially hazardous.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step-by-Step Disposal Protocol
The primary principle for disposing of 17-Phenylandrostenol is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
-
Waste Minimization: The first step in responsible waste management is to minimize the amount of waste generated. This can be achieved by:
-
Ordering only the necessary quantities of 17-Phenylandrostenol for your experiments.
-
Preparing solutions in volumes appropriate for the planned procedures to avoid excess.
-
Sharing surplus chemicals with other research groups if possible.
-
-
Waste Collection and Segregation:
-
Solid Waste: Collect solid 17-Phenylandrostenol waste, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing 17-Phenylandrostenol, such as unused solutions or rinsates, in a separate, leak-proof, and compatible hazardous waste container.
-
Segregation: Store waste containers for 17-Phenylandrostenol separately from incompatible chemicals, such as strong acids or bases, to prevent accidental reactions.[3]
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "17-Phenylandrostenol"
-
The concentration and composition of the waste (e.g., "17-Phenylandrostenol in ethanol, approx. 5 mg/mL")
-
The primary hazards associated with the waste (e.g., "Toxic," "Biologically Active")
-
The date the waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3]
-
Keep waste containers securely closed except when adding waste.[1][3]
-
The SAA should be inspected weekly for any signs of leakage.[3]
-
There are limits on the amount of hazardous waste that can be stored in an SAA (typically up to 55 gallons).[2]
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for pickup and disposal of the waste.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₂₅H₃₄O |
| Molar Mass | 350.54 g/mol |
| Physical State | Solid |
| Known Activity | Binds to GABAₐ receptors[4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 17-Phenylandrostenol waste from a laboratory setting.
References
Essential Safety and Logistical Information for Handling 17-Phenylandrostenol
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of 17-Phenylandrostenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling potent, biologically active substances, including other androgenic compounds. A conservative approach is essential to ensure personnel safety.
I. Personal Protective Equipment (PPE)
Due to the potential hormonal activity of 17-Phenylandrostenol, stringent measures must be taken to prevent exposure through inhalation, skin contact, or ingestion. The following PPE is mandatory when handling this compound.[1][2][3][4]
Table 1: Personal Protective Equipment for Handling 17-Phenylandrostenol
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double gloving with powder-free nitrile or neoprene gloves is required. The outer glove should be chemotherapy-rated (ASTM D6978). Change gloves every 30-60 minutes or immediately upon contamination.[2][5] |
| Body Protection | Gown/Coverall | A disposable, solid-front gown made of polyethylene-coated polypropylene or a similar laminate material that is resistant to chemical permeation.[2] "Bunny suits" offer more complete protection.[1] |
| Eye and Face Protection | Goggles and Face Shield | Chemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[1][2] |
| Respiratory Protection | Respirator | For handling powders outside of a containment device, a NIOSH-approved N95 or higher-level respirator is required. For large spills or situations with a high potential for aerosolization, a chemical cartridge-type respirator may be necessary.[3][4] |
| Foot Protection | Shoe Covers | Disposable, skid-resistant, and water-resistant shoe covers made of polyethylene-coated polypropylene or a similar material.[1] |
| Head and Hair Protection | Hair Covers | Disposable head and hair covers to prevent contamination.[1] |
II. Operational Plans: Handling and Storage
A. Engineering Controls:
-
Primary Containment: All handling of powdered 17-Phenylandrostenol that could generate dust or aerosols must be conducted in a certified Class II Biosafety Cabinet (BSC) or a powder containment hood.
-
Ventilation: Work in a well-ventilated area with engineering controls designed to minimize airborne exposure.
B. Standard Operating Procedures for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: Conduct all weighing operations within a powder containment hood or BSC to prevent the dispersion of fine particles.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate deactivating agent (if known) or a cleaning solution.
-
Doffing PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, shoe covers, face shield, goggles, inner gloves, and finally the respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.
C. Storage:
-
Store 17-Phenylandrostenol in a clearly labeled, tightly sealed container.
-
Keep in a secure, ventilated, and designated storage area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
III. Disposal Plan
All waste generated from handling 17-Phenylandrostenol is considered hazardous chemical waste.
Table 2: Disposal Procedures for 17-Phenylandrostenol Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent pads, pipette tips) must be collected in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Unused solutions containing 17-Phenylandrostenol should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of down the drain. |
| Sharps Waste | Contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container for hazardous waste. |
| Empty Containers | Empty containers that held 17-Phenylandrostenol should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
IV. Emergency Procedures: Spill and Exposure
A. Spill Cleanup Workflow:
The following diagram outlines the logical workflow for responding to a 17-Phenylandrostenol spill.
Caption: Workflow for a 17-Phenylandrostenol Spill Response.
B. Personnel Exposure Protocol:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
For all exposure events, report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) office as soon as it is safe to do so.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
